Product packaging for 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide(Cat. No.:CAS No. 32258-58-5)

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1520829
CAS No.: 32258-58-5
M. Wt: 204.02 g/mol
InChI Key: ZDMIXRPYDJANCI-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide (CAS 32258-58-5) is an organic compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 g/mol . This solid compound serves as a versatile chemical building block, particularly in synthesizing novel pyrazole amide derivatives via cross-coupling reactions like the Suzuki reaction, which is pivotal for creating potential antimicrobial agents . Research has demonstrated that pyrazole amide derivatives exhibit significant in vitro antibacterial effects against challenging, drug-resistant pathogens such as New Delhi metallo-β-lactamase-1 (NDM-1) producing Acinetobacter baumannii and Klebsiella pneumoniae . The bromine substituent on the pyrazole ring makes this compound a valuable intermediate for further functionalization in medicinal chemistry campaigns, enabling the exploration of new compounds to address extensively drug-resistant (XDR) bacterial infections . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, as it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the recommended precautionary statements P261, P305+P351+P338 should be followed . For detailed handling and storage information, please refer to the Safety Data Sheet. Keep in a dark place, sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3O B1520829 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide CAS No. 32258-58-5

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMIXRPYDJANCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677709
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32258-58-5
Record name 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Compounds

Prepared by: Gemini, Senior Application Scientist

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, this versatile scaffold has proven to be a "privileged structure," meaning it is capable of binding to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1][3][4] Its unique electronic properties, metabolic stability, and capacity for multi-directional substitution allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5][6]

This has led to the successful development of numerous FDA-approved drugs incorporating the pyrazole motif, including the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[2][5] The therapeutic landscape of pyrazole derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, neuroprotective, and analgesic activities, among others.[7][8][9]

This guide provides an in-depth exploration of the key biological activities of pyrazole compounds. We will dissect the mechanisms of action, explore structure-activity relationships (SAR), and provide validated experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Anti-inflammatory Activity - The COX-2 Inhibition Paradigm

Inflammation is a complex biological response mediated by various signaling molecules, most notably prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[10] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation.[10][11] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[12] The development of selective COX-2 inhibitors was a major therapeutic breakthrough, and the pyrazole scaffold was central to this success.

Mechanism of Action: Selective COX-2 Inhibition by Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor.[12][13] Its mechanism hinges on the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site features a larger, hydrophilic side pocket that is absent in COX-1.[12][14] Celecoxib's distinct 4-sulfonamide phenyl moiety is perfectly positioned to bind within this side pocket, anchoring the molecule and effectively blocking the enzyme's catalytic activity.[14] This selective binding prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal toxicity compared to non-selective NSAIDs.[11][14]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition
  • Diaryl Substitution: The 1,5-diaryl pyrazole core is critical for potent COX-2 inhibitory activity.

  • Sulfonamide/Methylsulfonyl Group: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the phenyl rings is essential for binding to the hydrophilic side pocket of COX-2, conferring selectivity.[14]

  • Trifluoromethyl Group: The presence of a CF3 group on the pyrazole ring at position 3 enhances the inhibitory activity.[13]

Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib4.50.02225[15]
Compound 125a>1008.22>12.16[16]
Compound 125b>1009.31>10.74[16]
3,5-diarylpyrazole-0.01-[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a framework for determining the COX-1 and COX-2 inhibitory activity of test compounds using a commercially available enzyme immunoassay (EIA) kit.

1. Principle: This assay measures the concentration of Prostaglandin F2α (PGF2α), produced in vitro by ovine COX-1 or human recombinant COX-2 from arachidonic acid. The inhibitory activity of the test compound is determined by quantifying the reduction in PGF2α production.

2. Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactors: Heme, L-epinephrine

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Prostaglandin screening EIA kit

  • 96-well microplates, incubator, plate reader

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve final assay concentrations ranging from, for example, 0.01 to 100 µM.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add 150 µL of reaction buffer.

    • Add 10 µL of heme and 10 µL of the test compound dilution (or vehicle control/reference inhibitor).

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of arachidonic acid solution to each well to start the reaction.

    • Incubate at 37°C for 2 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

    • Dilute the reaction mixture appropriately.

    • Quantify the amount of prostaglandin produced using the EIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where the sample competes with a fixed amount of enzyme-linked prostaglandin for a limited number of antibody binding sites.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

4. System Validation:

  • The IC₅₀ value of the reference inhibitor (Celecoxib) must fall within a pre-defined acceptable range.

  • The maximum signal (vehicle control) should be at least 3-fold higher than the background signal (no enzyme).

Part 2: Anticancer Activity - A Multi-Target Approach

The chemical versatility of the pyrazole scaffold has enabled its exploration as a potent anticancer agent acting through a variety of mechanisms.[17][18] Unlike the focused action seen in anti-inflammatory pyrazoles, their anticancer effects are often pleiotropic, targeting multiple key pathways involved in cancer cell proliferation, survival, and angiogenesis.[18]

Key Mechanisms of Anticancer Action
  • Kinase Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase (PI3K).[17][18][19] For instance, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM.[19]

  • Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division, making them a prime anticancer target. Certain pyrazole derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[18][20]

  • DNA Binding: Some polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes and leading to cell death.[17]

  • Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). This can be achieved through the activation of pro-apoptotic proteins like caspases or the inhibition of anti-apoptotic pathways.[21]

Logical Relationship: Multiple Anticancer Mechanisms

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrazole Pyrazole Scaffold Kinases Protein Kinases (EGFR, BTK, PI3K) Pyrazole->Kinases Inhibits Tubulin Tubulin Pyrazole->Tubulin Disrupts DNA DNA Minor Groove Pyrazole->DNA Binds to Apoptosis Apoptotic Pathways Pyrazole->Apoptosis Modulates Proliferation Inhibition of Cell Proliferation Kinases->Proliferation CycleArrest Cell Cycle Arrest Tubulin->CycleArrest DNA->Proliferation ApoptosisInduction Induction of Apoptosis Apoptosis->ApoptosisInduction Cancer Cancer Cell Death & Growth Inhibition Proliferation->Cancer CycleArrest->Cancer ApoptosisInduction->Cancer Angiogenesis Inhibition of Angiogenesis Angiogenesis->Cancer

Caption: Diverse anticancer mechanisms of pyrazole derivatives.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
CompoundTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound 25 AntiangiogenicHT29 (Colon)3.17[17]
Compound 43 PI3 Kinase InhibitorMCF-7 (Breast)0.25[17]
Compound 59 DNA BindingHepG2 (Liver)2.0[17]
Compound C5 EGFR InhibitorMCF-7 (Breast)0.08[19]
Compound 163 CytotoxicHepG-2 (Liver)12.22[16]
Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

1. Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates, CO₂ incubator, microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of compound concentration to determine the IC₅₀ value.

4. System Validation:

  • Cells in the vehicle control wells should appear healthy and confluent.

  • The IC₅₀ of the positive control drug should be within the expected range for the specific cell line.

Part 3: Neuromodulatory Activity - Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating appetite, energy balance, pain, and mood.[22] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes.[23] The CB1 receptor, found primarily in the central nervous system and peripheral tissues, became a significant drug target for treating obesity and metabolic disorders, with pyrazole derivatives at the forefront of this effort.[23][24]

Mechanism of Action: Rimonabant and CB1 Receptor Antagonism

Rimonabant is a 1,5-diarylpyrazole that acts as a selective antagonist or inverse agonist at the CB1 receptor.[23] In conditions like obesity, the ECS can become overactive, promoting appetite and fat storage.[25] Rimonabant blocks the activation of CB1 receptors by endocannabinoids like anandamide.[22] This blockade in the brain's appetite-regulating centers (e.g., the hypothalamus) leads to decreased food intake.[23] In peripheral tissues like adipose tissue and the liver, CB1 antagonism improves glucose and lipid metabolism.[22] While effective for weight loss, Rimonabant was withdrawn from the market due to adverse psychiatric side effects, highlighting the complexity of targeting the ECS.[23]

Signaling Pathway: Endocannabinoid System and CB1 Blockade

CB1_Blockade cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activates Signaling Intracellular Signaling (↓ cAMP, ↓ Ca²⁺ influx) CB1->Signaling NT_Release ↓ Neurotransmitter Release Signaling->NT_Release Appetite ↑ Appetite ↑ Lipogenesis NT_Release->Appetite Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1 Blocks

Caption: Rimonabant blocks CB1 receptor signaling to reduce appetite.

Structure-Activity Relationship (SAR) Insights for CB1 Antagonists

Based on the Rimonabant template (SR141716A), key structural requirements for potent CB1 antagonism have been identified:[26]

  • Position 1: A 2,4-dichlorophenyl group is optimal.

  • Position 3: A piperidinyl carboxamide group is crucial for high affinity.

  • Position 5: A para-substituted phenyl ring, such as a p-chlorophenyl or p-iodophenyl group, enhances potency.

Part 4: Antimicrobial Activity - A Scaffold for Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[9][27][28]

Mechanisms and Spectrum of Activity

Pyrazole-containing compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[5][29] Their antifungal activity has been noted against species like Candida albicans and Aspergillus niger.[30][31] While the mechanisms are diverse, some pyrazole derivatives have been shown to act as inhibitors of essential bacterial enzymes, such as DNA gyrase.[29] The fusion of the pyrazole ring with other heterocyclic moieties, like thiazole or thiadiazine, has been a successful strategy to enhance antimicrobial potency.[28][30]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
CompoundTarget MicroorganismMIC (µg/mL)Reference
Imidazo-pyridine pyrazole 18 E. coli<1[29]
Coumarin-pyrazole 39 Salmonella0.05[29]
Pyrazole 3 E. coli (Gram -)0.25[31]
Pyrazole 4 S. epidermidis (Gram +)0.25[31]
Hydrazone 21a S. aureus (Gram +)62.5[28]
Hydrazone 21a A. niger (Fungus)7.8[28]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (growth) is observed after incubation.

2. Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

3. Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, an indicator dye like resazurin can be added to aid in visualization, or the optical density can be read with a plate reader.

4. System Validation:

  • The sterility control (well 12) must remain clear.

  • The growth control (well 11) must show distinct turbidity.

  • The MIC of the reference antibiotic must be within its established quality control range for the tested bacterial strain.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a privileged and enduring core in drug discovery, demonstrating a remarkable capacity to interact with a wide array of biological targets. From the selective COX-2 inhibition of Celecoxib to the multi-pronged attack of novel anticancer agents, the pyrazole nucleus provides a robust and adaptable framework for medicinal chemists. Structure-activity relationship studies have been pivotal in optimizing potency and selectivity, guiding the rational design of new therapeutic agents.[3]

The future of pyrazole-based drug discovery remains bright. Emerging areas include the development of novel neuroprotective agents for diseases like Alzheimer's and Parkinson's[32][33], the creation of new antiviral compounds, and the continued fight against antimicrobial resistance. As our understanding of disease biology deepens, the strategic application and functionalization of the pyrazole scaffold will undoubtedly lead to the next generation of innovative and effective medicines.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Based Molecules for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this heterocyclic scaffold has demonstrated remarkable versatility, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its prominence is underscored by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA), which target a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[4][5][6][7][8] Blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and a new wave of kinase inhibitors like Crizotinib and Ruxolotinib highlight the therapeutic and commercial success of this "privileged scaffold".[5][7][9]

The value of the pyrazole ring lies in its unique physicochemical properties. The N-1 nitrogen can act as a hydrogen bond donor, while the pyridine-like N-2 nitrogen serves as a hydrogen bond acceptor.[6] This duality, combined with its metabolic stability and capacity for diverse substitution patterns, allows for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[5] However, the synthesis of specifically substituted pyrazoles presents significant challenges, most notably the control of regioselectivity.[10][11][12] This guide provides an in-depth exploration of both foundational and contemporary synthetic strategies for constructing and functionalizing the pyrazole core, culminating in a practical examination of how these methods inform rational drug design through Structure-Activity Relationship (SAR) studies.

Part 1: Foundational Strategies for Pyrazole Core Synthesis

The construction of the pyrazole ring is primarily achieved through two canonical pathways: the cyclocondensation of a binucleophile with a 1,3-dielectrophile and the [3+2] cycloaddition of a 1,3-dipole.

Cyclocondensation of Hydrazines with 1,3-Dielectrophilic Systems

The most direct and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][11] The choice of reactants is critical as it dictates the substitution pattern of the final product.

Causality of Experimental Choice: The primary challenge in this reaction, when using unsymmetrical dicarbonyls and substituted hydrazines, is the formation of a mixture of two regioisomers.[3] The reaction outcome is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Typically, the most nucleophilic nitrogen of the hydrazine (the -NH2 group) will preferentially attack the most electrophilic carbonyl carbon. Modern methodologies often employ catalysts, such as Lewis acids or heterogeneous catalysts, to enhance reaction rates and, in some cases, improve regioselectivity under milder conditions.[3][11][13]

G cluster_workflow Knorr Pyrazole Synthesis Workflow A 1,3-Dicarbonyl Compound C Condensation & Cyclization A->C B Hydrazine Derivative B->C D Dehydration C->D Intermediate Formation E Substituted Pyrazole D->E Aromatization G cluster_workflow [3+2] Cycloaddition for Pyrazole Synthesis A 1,3-Dipole (e.g., Nitrile Imine) C [3+2] Cycloaddition Reaction A->C B Dipolarophile (e.g., Alkyne) B->C D Pyrazoline Intermediate (if alkene used) C->D F Substituted Pyrazole C->F Direct Formation E Aromatization D->E E->F G cluster_workflow Multicomponent Reaction (MCR) Logic A Component A D One-Pot Reaction (Catalyst, Solvent) A->D B Component B B->D C Component C C->D E Complex Pyrazole Derivative D->E Cascade Sequence G cluster_workflow N-Directed C-H Functionalization Pz Pyrazole Substrate Coord Coordination Pz->Coord Cat [Pd] or [Rh] Catalyst Cat->Coord Couple Coupling Partner (e.g., R-X) RE Reductive Elimination Couple->RE Product Functionalized Pyrazole Activation C-H Activation Coord->Activation N-2 Directing Group Activation->RE RE->Cat Catalyst Regeneration RE->Product

References

A Technical Guide to the Synthetic Pathways for 1,3,5-Substituted Pyrazoles: Strategies, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil (Viagra).[1] The specific arrangement of substituents at the 1, 3, and 5 positions is critical for modulating pharmacological activity, making the regioselective synthesis of these heterocycles a paramount challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing 1,3,5-substituted pyrazoles. We will move beyond simple procedural lists to explore the underlying mechanisms, dissect the critical issue of regioselectivity, and present field-proven protocols. This guide covers the classical Knorr synthesis, modern 1,3-dipolar cycloadditions, and highly efficient multicomponent reactions, while also touching upon green and microwave-assisted advancements that are shaping the future of heterocyclic synthesis.

The Foundational Pillar: Knorr Pyrazole Synthesis and Related Condensations

The most traditional and widely employed route to the pyrazole core is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883.[2][3][4] This strategy's enduring prevalence is due to the ready availability of starting materials and its operational simplicity.

Mechanism and the Challenge of Regioselectivity

The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization by attack of the second nitrogen atom onto the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[5][6]

The primary challenge arises when using an unsymmetrical 1,3-diketone and a substituted hydrazine, as this can lead to the formation of two distinct regioisomers.[2][7][8] The outcome is governed by a delicate interplay of steric and electronic factors:

  • Electronic Effects: The more electrophilic (less sterically hindered) carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction pathway to minimize steric clash.

  • Solvent Effects: Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other, often with greater than 95:5 selectivity.[9]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Pathway cluster_products Regioisomeric Products Diketone Unsymmetrical 1,3-Diketone Attack Initial Nucleophilic Attack & Dehydration Diketone->Attack Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Attack IntA Intermediate A (Hydrazone at C1) Attack->IntA Path A IntB Intermediate B (Hydrazone at C3) Attack->IntB Path B CyclizeA Intramolecular Cyclization IntA->CyclizeA CyclizeB Intramolecular Cyclization IntB->CyclizeB ProductA 1,3,5-Substituted Pyrazole (Isomer 1) CyclizeA->ProductA ProductB 1,5,3-Substituted Pyrazole (Isomer 2) CyclizeB->ProductB

Caption: General mechanism of the Knorr pyrazole synthesis leading to regioisomers.

Key Variations and Modern Implementations
  • Pyrazolones from β-Ketoesters: A common variation involves the reaction of a β-ketoester with a hydrazine, which yields a pyrazolone product. These products exist in keto-enol tautomeric forms, with the enol form often being the major tautomer due to the aromaticity of the pyrazole ring.[5][10]

  • One-Pot Synthesis: To improve efficiency, methods have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine in the same reaction vessel without intermediate purification.[2][11]

Experimental Protocol: General Knorr Pyrazole Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Solvent: Add a suitable solvent, such as ethanol or propanol (approx. 5-10 mL per mmol of dicarbonyl).[5]

  • Reagents: Add the substituted hydrazine or hydrazine hydrate (1.1-2.0 eq.). For reactions involving hydrazine salts (e.g., hydrochloride), a base may be required.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[5]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[5]

  • Workup: Upon completion, cool the reaction mixture. Often, the product will precipitate. If not, add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water and/or a cold non-polar solvent (e.g., hexane), and dry in vacuo. Further purification can be achieved by recrystallization.

The Regiocontrol Powerhouse: 1,3-Dipolar Cycloaddition

For applications demanding absolute regiocontrol, the [3+2] cycloaddition reaction is an exceptionally powerful tool. This method involves the reaction of a 1,3-dipole, most commonly a nitrile imine, with a dipolarophile, typically an alkyne or an alkyne surrogate.[3][12][13]

Mechanism: In Situ Dipole Generation

A key feature of this strategy is the in situ generation of the unstable nitrile imine dipole. This is commonly achieved by the base-mediated dehydrohalogenation of a hydrazonoyl halide. The generated nitrile imine then rapidly undergoes a cycloaddition with the alkyne present in the reaction mixture. This concerted or near-concerted mechanism provides high regioselectivity, which is determined by the electronic properties of both the dipole and the alkyne.[13]

Cycloaddition_Mechanism cluster_generation Dipole Generation cluster_cycloaddition Cycloaddition cluster_product Product Hydrazonoyl Hydrazonoyl Halide NitrileImine Nitrile Imine (1,3-Dipole) Hydrazonoyl->NitrileImine - H-X Base Base (e.g., Et₃N) Base->NitrileImine Cycloadd [3+2] Cycloaddition NitrileImine->Cycloadd Alkyne Alkyne Alkyne->Cycloadd Pyrazole Regiospecific 1,3,5-Trisubstituted Pyrazole Cycloadd->Pyrazole

Caption: Pathway for 1,3-dipolar cycloaddition via in situ nitrile imine generation.

Experimental Protocol: Huisgen-Type Cycloaddition
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the hydrazonoyl halide (1.0 eq.) and the terminal alkyne (1.2 eq.) in a dry, non-protic solvent such as toluene or THF.

  • Base Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq.), dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the triethylammonium halide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[13]

The Efficiency Engine: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a paradigm of efficiency and atom economy, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[14] This approach is particularly valuable for generating libraries of diverse pyrazole analogues for drug discovery screening.

Mechanistic Diversity of MCRs

MCRs for pyrazole synthesis often work by generating the key 1,3-dicarbonyl or α,β-unsaturated intermediates in situ.

  • Knoevenagel-Michael-Cyclization Cascade: A prominent example involves the reaction of an aldehyde, an active methylene compound (e.g., ethyl acetoacetate or malononitrile), and a hydrazine.[1][15] The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound, creating a Michael acceptor. The hydrazine then participates in a Michael addition, followed by intramolecular cyclization and dehydration to furnish a densely functionalized pyrazole.

  • Enzyme-Catalyzed MCRs: Innovative green approaches now utilize enzymes as catalysts. For instance, immobilized lipases have been shown to effectively catalyze a one-pot, three-component reaction between benzaldehydes, phenyl hydrazines, and nitroolefins to produce 1,3,5-trisubstituted pyrazoles with good yields and regioselectivity.[14][16]

MCR_Workflow Start Starting Materials (Aldehyde, Active Methylene, Hydrazine, Catalyst) Pot One-Pot Reaction Vessel Start->Pot Cascade Reaction Cascade: 1. Knoevenagel Condensation 2. Michael Addition 3. Intramolecular Cyclization 4. Dehydration/Aromatization Pot->Cascade Product Highly Substituted Pyrazole Product Cascade->Product

Caption: Conceptual workflow of a multicomponent reaction for pyrazole synthesis.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
  • Setup: In a single flask, combine the aldehyde (1.0 eq.), malononitrile (1.0 eq.), ethyl acetoacetate (1.0 eq.), and hydrazine hydrate (1.0 eq.).[15]

  • Solvent/Catalyst: Add a green solvent such as water or ethanol. A catalyst, such as taurine or an ionic liquid, can be used to accelerate the reaction.[15]

  • Reaction: Heat the mixture to 80°C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and ethanol, then dry to yield the final product, often without the need for chromatographic purification.

Comparative Analysis and Modern Horizons

The choice of synthetic strategy is dictated by the specific target molecule, with each method offering distinct advantages.

Synthetic Strategy Core Principle Advantages Limitations Regiocontrol
Knorr Synthesis Condensation of 1,3-dicarbonyls and hydrazinesReadily available starting materials, simple procedure.[5]Potential for regioisomeric mixtures, sometimes harsh conditions.[2][7]Moderate; can be improved with specific solvents (e.g., HFIP).[9]
1,3-Dipolar Cycloaddition [3+2] reaction of a nitrile imine and an alkyneExcellent, predictable regioselectivity, mild conditions.[13]Requires synthesis of precursors (e.g., hydrazonoyl halides).Excellent; governed by frontier molecular orbital interactions.[13]
Multicomponent Reactions One-pot combination of ≥3 starting materialsHigh efficiency, atom economy, rapid library generation, operational simplicity.[14][17]Reaction optimization can be complex.Varies by MCR type; often provides a single, complex product.
Green Chemistry and Enabling Technologies

Modern pyrazole synthesis increasingly incorporates principles of green chemistry and enabling technologies to improve sustainability and efficiency.[17][18]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing multi-hour reflux times to just a few minutes, while also improving yields.[19][20][21]

  • Sustainable Catalysis: There is a strong trend towards replacing stoichiometric reagents and harsh acids with recyclable, environmentally benign catalysts such as nano-ZnO, immobilized enzymes, or water-soluble catalysts.[3][14][22]

Conclusion

The synthesis of 1,3,5-substituted pyrazoles is a mature yet continually evolving field. While the Knorr synthesis remains a dependable workhorse, its limitations in regiocontrol have driven the development of elegant and highly specific alternatives like 1,3-dipolar cycloadditions. The rise of multicomponent reactions has revolutionized the approach to library synthesis, offering unparalleled efficiency and molecular diversity from simple starting materials. For the modern drug development professional, a thorough understanding of these core strategies—and the causality behind their experimental choices—is essential for the rational design and efficient production of novel pyrazole-based therapeutics. The future of pyrazole synthesis will undoubtedly be shaped by the continued integration of green chemistry principles and advanced technologies to create more sustainable and powerful synthetic pathways.

References

Methodological & Application

Application Note and Protocol for the Solubilization of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyrazole Carboxamide Solubility

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide and its analogs represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. Their rigid pyrazole core, substituted with functional groups capable of forming key hydrogen bonds, makes them attractive scaffolds for targeting various biological entities. However, like many aromatic and heterocyclic small molecules, their aqueous solubility is often limited, necessitating the use of polar aprotic solvents for the preparation of stock solutions for biological screening and other research applications.

Dimethyl sulfoxide (DMSO) is the solvent of choice in many high-throughput screening (HTS) and cell-based assay laboratories due to its exceptional solvating power for a wide range of organic compounds and its miscibility with aqueous media. This document provides a detailed protocol for the solubilization of this compound in DMSO, grounded in established principles of chemical solubility and laboratory best practices. The causality behind each step is explained to empower the researcher to adapt the protocol as needed for similar compounds. While specific quantitative solubility data for this particular compound is not widely published, this protocol provides a robust methodology for achieving a stable, high-concentration stock solution suitable for most research applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before any handling.

Compound Characteristics (Inferred from related structures):

PropertyValue/InformationSource
Molecular FormulaC₅H₅BrN₄OInferred
Molecular Weight~217.02 g/mol Inferred
AppearanceLikely a white to off-white solid powder[1]
StorageStore at room temperature, away from light and moisture[2][3]

Safety & Handling:

As a precautionary measure, this compound should be handled with the standard care afforded to all novel research chemicals. Safety data sheets for structurally similar compounds indicate the following potential hazards and necessary precautions:

  • Hazards: May be harmful if swallowed, inhaled, or comes into contact with skin. Can cause skin, eye, and respiratory irritation.[2][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[2][5][6]

  • Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[6][7] Avoid creating dust.[2] Wash hands thoroughly after handling.[2][7]

Protocol for Dissolving this compound in DMSO

This protocol is designed to prepare a high-concentration stock solution (e.g., 10-50 mM). It is prudent to first perform a small-scale solubility test to determine the maximum practical concentration before committing a larger quantity of the compound.

Materials & Equipment:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (≤0.05% water)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes or gas-tight syringes

  • Vortex mixer

  • Water bath or heat block (optional, use with caution)

  • Sonicator (optional)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_final Finalization & Storage A 1. Weigh Compound B 2. Add DMSO A->B Transfer to vial C 3. Vortex Vigorously B->C D 4. Visual Inspection C->D E 5. Gentle Heating (Optional, ≤ 40°C) D->E Particulates Remain G 7. Final Inspection D->G Fully Dissolved F 6. Sonication (Optional) E->F If Needed F->D Re-inspect H 8. Aliquot & Store G->H

Caption: Workflow for dissolving the pyrazole carboxamide.

Step-by-Step Methodology:

  • Preparation and Weighing:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Tare a clean, dry vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of the compound into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 2.17 mg.

    Causality & Expertise:Using an anhydrous grade of DMSO is critical. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Securely cap the vial immediately to prevent moisture absorption.

  • Initial Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visual Inspection:

    • Carefully inspect the solution against a bright light source. Look for any undissolved solid particles. A completely dissolved solution should be clear and free of particulates.

  • Assisted Dissolution (If Necessary):

    • If solid material remains, gentle warming can be applied. Place the vial in a water bath or on a heat block set to a temperature no higher than 40°C.

    • Intermittently vortex the sample every 5-10 minutes.

    • Alternatively, or in conjunction with warming, sonication can be used. Place the vial in a bath sonicator for 5-15 minute intervals.

    Causality & Expertise:Many dissolution processes are endothermic, and providing a small amount of thermal energy can significantly increase both the rate of dissolution and the solubility limit. However, excessive heat should be avoided as it can lead to compound degradation. Sonication uses high-frequency sound waves to create micro-cavitations, which can help break up aggregates of solid particles and enhance dissolution.

  • Final Inspection and Equilibration:

    • Once the compound appears fully dissolved, allow the solution to cool to room temperature.

    • Perform a final visual inspection to ensure no precipitation has occurred upon cooling. If precipitation is observed, the solution is supersaturated at room temperature, and either more solvent should be added, or the stock concentration should be lowered.

  • Storage:

    • For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.

    • Store aliquots at -20°C or -80°C, protected from light.

Logical Flow for Protocol Decisions:

G action_node action_node start Start Dissolution (Vortex at RT) q1 Is solution clear? start->q1 a1 Use gentle heat (≤ 40°C) and vortex q1->a1 No success Solution Ready (Store at -20°C) q1->success Yes q2 Is solution clear? a1->q2 a2 Use sonication (intermittent) q2->a2 No q2->success Yes q3 Is solution clear? a2->q3 q3->success Yes fail Concentration too high. Dilute and repeat. q3->fail No

Caption: Decision tree for achieving complete dissolution.

Trustworthiness: Self-Validating Systems

A reliable protocol incorporates self-validation checkpoints.

  • Visual Clarity: The primary indicator of successful dissolution is a perfectly clear solution with no visible particulates.

  • Freeze-Thaw Stability: After the initial preparation, subject one aliquot to a freeze-thaw cycle (e.g., freeze at -20°C, then thaw to room temperature). Inspect for any signs of precipitation, which would indicate that the solution is not stable under these conditions.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like HPLC with a UV detector, by creating a standard curve with a known concentration of the compound.

Conclusion and Best Practices

This protocol provides a comprehensive and scientifically grounded method for the solubilization of this compound in DMSO. By understanding the rationale behind each step, from the choice of anhydrous solvent to the cautious application of heat, researchers can confidently prepare stable stock solutions. It is always recommended to perform small-scale pilot experiments to confirm the solubility and stability of any new compound before preparing large-scale stocks. Adherence to safety protocols is essential throughout the process to ensure a safe and effective laboratory workflow.

References

Application Note: A Practical Guide to Utilizing 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1][2] The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of pharmacologically active agents, particularly as kinase inhibitors.[3][4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective use of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide in HTS campaigns. We present a detailed protocol for a robust, HTS-compatible biochemical kinase assay, complete with guidelines for assay development, validation, and data analysis, thereby establishing a self-validating framework for hit identification.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a versatile heterocyclic scaffold integral to the development of numerous therapeutic agents. Its unique structural and electronic properties allow it to engage in various biological interactions, making it a frequent constituent of molecules targeting enzymes, receptors, and protein-protein interfaces.[3][6] Specifically, pyrazole-carboxamide derivatives have demonstrated significant potential as inhibitors of protein kinases, a major class of drug targets implicated in cancer and inflammatory diseases.[3][7]

This compound is a valuable fragment-like molecule that can serve as a foundational starting point in a screening library.[8][9] Its functional handles—the bromide, the methyl group, and the carboxamide—provide distinct vectors for chemical modification, allowing for rapid Structure-Activity Relationship (SAR) studies post-screening. This guide details the practical steps required to leverage this compound in a primary HTS campaign aimed at discovering novel kinase inhibitors.

Compound Profile: this compound

Proper compound management is essential for the integrity and success of any HTS campaign.[10][11][12] Before initiating a screen, it is critical to understand the physicochemical properties and handling requirements of the test compound.

PropertyValueSource / Notes
Chemical Structure Chemical Structure of this compound
CAS Number 932-65-0[13]
Molecular Formula C₅H₆BrN₃OCalculated
Molecular Weight 204.03 g/mol Calculated
Purity ≥95% recommendedSource from a reputable vendor and verify by LC-MS.
Solubility Soluble in DMSO (≥10 mM)Experimental verification is crucial.[14]
Storage Store as a dry powder at room temperature. Store DMSO stock solutions at -20°C in desiccated conditions.[12]Avoid repeated freeze-thaw cycles.[14]

Safety & Handling: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[13] It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[13][15]

  • Handling: Handle in a well-ventilated area or fume hood. Avoid creating dust.[13][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

HTS Workflow & Assay Principle

The overall objective is to identify compounds that inhibit the activity of a target kinase. For this guide, we will use a generic, robust biochemical assay format: a time-resolved Förster resonance energy transfer (TR-FRET) assay.[17][18] This format is highly amenable to automation and miniaturization, making it ideal for HTS.[1][18][19]

Assay Principle: The assay measures the phosphorylation of a specific substrate by the target kinase.

  • The kinase transfers a phosphate group from ATP to a biotinylated substrate peptide.

  • A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate.

  • Streptavidin-conjugated Allophycocyanin (SA-APC), the acceptor fluorophore, binds to the biotin moiety on the substrate.

  • When the substrate is phosphorylated, the Eu-donor and APC-acceptor are brought into close proximity, allowing FRET to occur upon excitation.

  • Inhibitors of the kinase will prevent substrate phosphorylation, disrupting the FRET signal. The signal is therefore directly proportional to kinase activity.

Diagram: HTS Workflow for Kinase Inhibitor Screening

Below is a diagram illustrating the key stages of the high-throughput screening process, from initial preparation to hit confirmation.[20][21]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Compound_Prep Compound Plate Prep (Serial Dilutions) Dispensing Automated Dispensing (384-well plates) Compound_Prep->Dispensing Reagent_Prep Reagent Prep (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Assay Incubation Dispensing->Incubation Detection TR-FRET Plate Reading Incubation->Detection Data_Norm Data Normalization & QC (Z'-Factor) Detection->Data_Norm Hit_ID Hit Identification (% Inhibition > Cutoff) Data_Norm->Hit_ID Confirmation Hit Confirmation (Fresh Compound) Hit_ID->Confirmation Dose_Response Dose-Response (IC50 Determination) Confirmation->Dose_Response Secondary_Assays Orthogonal & Secondary Assays Dose_Response->Secondary_Assays

Caption: A streamlined workflow for a typical HTS campaign.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS.[20] All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and consistency.[12][14]

Protocol 1: Compound & Reagent Preparation

Scientist's Note: Proper compound handling is paramount. DMSO is the standard solvent, but its concentration in the final assay must be controlled (typically ≤0.5%) to avoid artifacts.[14] Preparing intermediate "working" plates prevents repeated use of master stock plates, preserving their integrity.[21]

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Master Plates: In a 384-well polypropylene plate, create a master plate by aliquoting the 10 mM stock.

  • Working Plates: Create an intermediate "working" plate by diluting the master plate. For a final screening concentration of 10 µM, you might prepare a 200 µM working plate (a 20X stock). This allows for a small volume (e.g., 1 µL) to be added to the final assay volume (e.g., 20 µL), minimizing DMSO effects.

  • Control Wells: Designate specific wells on each plate for controls:

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine).

  • Reagent Preparation: Prepare bulk solutions of Kinase, Substrate/Antibody mix, and ATP in the appropriate assay buffer. The optimal concentrations for each must be predetermined during assay development.[22][23]

Protocol 2: HTS Assay Procedure (TR-FRET)

Scientist's Note: The order of addition is critical. Pre-incubating the kinase with the inhibitor allows for binding to occur before the reaction is initiated with ATP. This is especially important for detecting slow-binding inhibitors.[18]

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL from the 200 µM compound working plate into the corresponding wells of a 384-well black, low-volume assay plate. This yields a 10 µM final concentration in a 20 µL final assay volume.

  • Kinase Addition: Add 10 µL of the kinase solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate/Detection Reagent mix to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. Note: The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

Diagram: Kinase Inhibition Assay Principle (TR-FRET)

This diagram illustrates the molecular interactions underlying the TR-FRET based detection of kinase activity and its inhibition.

TR_FRET_Principle cluster_active High Kinase Activity (No Inhibitor) cluster_inhibited Low Kinase Activity (Inhibitor Present) Kinase_A Kinase P_Substrate_A Biotin-Substrate-P Kinase_A->P_Substrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Biotin-Substrate Substrate_A->Kinase_A Eu_Ab Eu-Ab P_Substrate_A->Eu_Ab Binds SA_APC SA-APC P_Substrate_A->SA_APC Binds Eu_Ab->SA_APC FRET Signal (High) Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Binds Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP ATP_I->Kinase_I Eu_Ab_I Eu-Ab SA_APC_I SA-APC label_no_fret No FRET Signal (Low)

Caption: Mechanism of TR-FRET detection for kinase inhibition.

Assay Validation and Data Analysis

A robust and reliable HTS assay is the foundation of any successful screening campaign.[24][25] The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[26][27][28]

Protocol 3: Assay Validation & Data Analysis
  • Z'-Factor Calculation: Before starting the full screen, run several full plates containing only positive and negative controls (e.g., 192 wells of each). Calculate the Z'-factor using the following formula:[26][29]

    Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

  • Interpreting Z'-Factor: [26][30]

    • Z' > 0.5: An excellent assay, suitable for HTS.[27]

    • 0 < Z' ≤ 0.5: A marginal assay; optimization may be required.

    • Z' < 0: The assay is not suitable for screening.

ParameterAcceptance CriteriaRationale
Z'-Factor > 0.5Ensures a sufficient separation band between positive and negative controls for reliable hit identification.[20][26]
Signal-to-Background > 5Indicates a sufficient dynamic range for the assay readout.
CV of Controls < 15%Demonstrates the precision and reproducibility of the assay.
  • Data Normalization: For each compound well, calculate the percent inhibition relative to the on-plate controls:

    % Inhibition = 100 * ( 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) )

  • Hit Identification: A "hit" is a compound that meets a predefined activity cutoff. A common starting point is a percent inhibition greater than three times the standard deviation of the negative control wells. For example, if the negative control has a mean of 0% inhibition and a standard deviation of 5%, the hit cutoff might be >15% inhibition.

Conclusion

This compound represents a valuable starting point for kinase inhibitor discovery programs. By employing the robust TR-FRET assay protocol and rigorous validation framework detailed in this guide, researchers can effectively screen this compound and similar libraries. This structured approach, grounded in the principles of HTS best practices, provides a reliable pathway from initial screening to the identification of validated, dose-responsive hits, ultimately accelerating the drug discovery pipeline.

References

Application Notes and Protocols for Kinase Inhibition Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Rise of Pyrazole Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular activities, including cell growth, differentiation, metabolism, and apoptosis.[2] Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention.[2][3]

The development of protein kinase inhibitors (PKIs) has revolutionized the treatment of various cancers and other diseases.[2] Among the diverse chemical scaffolds used to design PKIs, the pyrazole ring has emerged as a "privileged scaffold."[2][4][5] This is due to its ability to form key interactions within the ATP-binding pocket of kinases and its synthetic tractability, which allows for the generation of diverse compound libraries.[2][5][6] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting the significance of this heterocyclic motif in modern drug discovery.[2]

This technical guide provides a comprehensive framework for the experimental evaluation of novel pyrazole-based compounds as potential kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for robust and reproducible kinase inhibition assays.

I. Foundational Principles of Kinase Inhibition Assays

The primary objective of a kinase inhibition assay is to determine the potency of a test compound, such as a pyrazole derivative, against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Most pyrazole-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of ATP, thereby blocking the phosphorylation of the substrate.[7][8][9]

Choosing the Right Assay Platform

A variety of assay platforms are available to measure kinase activity, each with its own advantages and limitations.[10][11] The selection of an appropriate assay technology is a critical first step and depends on factors such as the specific kinase, the desired throughput, and available laboratory instrumentation.[10]

Assay Technology Principle Advantages Considerations
Luminescence-Based (e.g., Kinase-Glo®) Measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.[12][13]Homogeneous ("mix-and-read") format, high sensitivity, and excellent for high-throughput screening (HTS).[13]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[14][15][16][17]Homogeneous format, sensitive, and provides a direct measure of product formation.[15][16]Requires a specific antibody and a fluorescently labeled substrate; can be susceptible to interference from fluorescent compounds.[18]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by the binding of a phosphospecific antibody to the phosphorylated substrate.[10]Homogeneous format, high sensitivity, and reduced background fluorescence due to time-gated detection.[10]Requires specific antibodies and labeled substrates; potential for compound interference.
AlphaScreen®/AlphaLISA® A bead-based assay where the phosphorylation of a biotinylated substrate brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.[10][19][20][21][22]Highly sensitive due to signal amplification, large assay window, and tolerant of various buffer conditions.[19][22]Can be sensitive to light and singlet oxygen quenchers; requires specialized instrumentation.
Mobility Shift Assay (e.g., Caliper LabChip®) Separates the phosphorylated and non-phosphorylated substrate peptides based on their difference in charge using microfluidic electrophoresis.[23][24][25][26]Direct measurement of both substrate and product, providing a ratiometric readout that reduces artifacts.[23][25] High data quality.Requires specialized microfluidic instrumentation; lower throughput compared to plate-based assays.[23][27]

II. Experimental Design and Assay Development

A robust and reliable kinase inhibition assay requires careful optimization of several key parameters. The goal is to establish a "self-validating system" where the results are reproducible and accurately reflect the inhibitory potential of the test compounds.

Key Reagents and Their Optimization
  • Kinase: Use a highly purified and active kinase preparation. The concentration of the kinase should be optimized to produce a linear reaction rate over the desired incubation time and to generate a sufficient signal-to-background ratio.

  • Substrate: The substrate can be a peptide or a protein. The concentration of the substrate is typically kept at or near its Michaelis constant (Km) value to ensure that the assay is sensitive to competitive inhibitors.

  • ATP: Since most pyrazole compounds are ATP-competitive inhibitors, the concentration of ATP is a critical parameter.[7][8] It is recommended to perform the assay at an ATP concentration equal to its Km for the specific kinase. This ensures a fair comparison of inhibitor potencies across different kinases.

  • Buffer Conditions: The assay buffer should maintain a stable pH and contain necessary cofactors, such as MgCl2. The optimal buffer composition should be determined empirically for each kinase.

  • DMSO Tolerance: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of DMSO that does not significantly affect the kinase activity.[18][28]

Assay Validation: The Z'-Factor

Before screening a library of compounds, the assay must be validated to ensure its suitability for high-throughput screening. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[29][30][31][32][33]

Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

Where:

  • μp = mean of the positive control (e.g., uninhibited kinase activity)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., fully inhibited kinase activity or no enzyme)

  • σn = standard deviation of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent assay[30][31]
0 to 0.5Marginal assay[30]
< 0Poor assay, not suitable for screening[30][31]

An assay with a Z'-factor greater than 0.5 is considered robust and reliable for screening purposes.[30][31]

III. Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a step-by-step guide for a generic luminescence-based kinase assay, such as the Kinase-Glo® assay, which is widely used for its simplicity and high-throughput capabilities.[12][13]

Materials
  • Purified kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Pyrazole test compounds dissolved in 100% DMSO

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare Compound Serial Dilutions Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Dispense_Compounds 3. Dispense Compounds & Controls to Plate Add_Kinase 4. Add Kinase (Pre-incubation) Dispense_Compounds->Add_Kinase Start_Reaction 5. Add ATP/Substrate Mix & Incubate Add_Kinase->Start_Reaction Stop_Reaction 6. Add Kinase-Glo® Reagent Start_Reaction->Stop_Reaction Read_Plate 7. Incubate & Measure Luminescence Stop_Reaction->Read_Plate Data_Normalization 8. Normalize Data Read_Plate->Data_Normalization IC50_Curve 9. Generate IC50 Curves Data_Normalization->IC50_Curve

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a serial dilution of the pyrazole test compounds in 100% DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed the predetermined tolerance limit (typically ≤ 1%).

  • Assay Plate Setup:

    • In a white, opaque microplate, add the diluted test compounds, a positive control inhibitor, and DMSO (as a negative control for 100% kinase activity) to the appropriate wells.

    • Also include control wells without the kinase enzyme to determine the background signal.

  • Kinase Reaction:

    • Add the kinase enzyme solution to all wells except the "no enzyme" control wells.

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit the compounds to bind to the kinase.[34]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.[34]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to room temperature.

    • Add a volume of the reagent equal to the volume of the kinase reaction in each well.[13] This step stops the kinase reaction and initiates the luminescence signal generation.

    • Mix the contents of the plate gently and incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

IV. Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average background signal (from the "no enzyme" wells) from all other measurements.

    • Normalize the data by setting the average signal from the negative control (DMSO) wells as 100% kinase activity and the average signal from the positive control (saturating concentration of a known inhibitor) wells as 0% activity.

  • IC50 Determination:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each pyrazole compound.

IC50_Curve_Concept node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 ic50_x IC50 node4->ic50_x node6 node5->node6 node7 node6->node7 xaxis Log [Inhibitor] yaxis % Inhibition ic50_y 50% ic50_y->node4

Caption: Conceptual representation of an IC50 dose-response curve.

V. Secondary and Cellular Assays

While biochemical assays are essential for determining the direct inhibitory activity of compounds against a purified kinase, it is crucial to evaluate their effects in a more physiologically relevant context.[35]

Cell-Based Assays

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage with the target kinase, and exert a functional effect within the complex cellular environment.[36][37][38]

  • Cellular Phosphorylation Assay: This assay measures the phosphorylation of a known downstream substrate of the target kinase within the cell. A decrease in substrate phosphorylation upon treatment with the pyrazole compound indicates target engagement and inhibition.[36] This can often be performed using ELISA or AlphaLISA formats.[36]

  • Cell Proliferation/Viability Assay: If the target kinase is involved in cell proliferation or survival, its inhibition should lead to a decrease in cell viability or growth. Assays such as the MTT or CellTiter-Glo® assay can be used to quantify these effects.

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of the inhibitor to the target kinase in live cells.[36][39] This provides definitive evidence of target engagement and can be used to determine the cellular potency of the compound.

VI. Concluding Remarks

The experimental framework outlined in this guide provides a robust starting point for the evaluation of pyrazole-based compounds as kinase inhibitors. By carefully selecting the appropriate assay platform, optimizing experimental conditions, and validating the assay with statistical rigor, researchers can generate high-quality, reproducible data. Integrating biochemical and cell-based assays is essential for a comprehensive understanding of a compound's inhibitory profile and for making informed decisions in the drug discovery pipeline. The continued exploration of the pyrazole scaffold holds immense promise for the development of next-generation targeted therapies.

References

Application Notes and Protocols: 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide as a High-Potential Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but high-quality binders that can be optimized into potent drug candidates.[2][3] This guide provides a detailed technical overview and practical protocols for utilizing 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide as a versatile fragment in drug discovery campaigns. We will explore its chemical rationale, screening methodologies, and a roadmap for hit-to-lead evolution, grounded in established scientific principles.

Introduction: The Rationale for this compound in FBDD

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The specific fragment, this compound, has been selected for its advantageous physicochemical properties that align with the principles of FBDD, often referred to as the "Rule of Three".[7][8][9]

Key Attributes of the Fragment:

  • Low Molecular Weight: Ensures efficient exploration of chemical space within a protein's binding pocket.[2]

  • Balanced Lipophilicity (cLogP): The pyrazole core, carboxamide, and methyl group provide a balance of hydrophobicity and hydrophilicity, promoting solubility while allowing for favorable interactions.

  • Hydrogen Bonding Capabilities: The carboxamide group and pyrazole nitrogens act as excellent hydrogen bond donors and acceptors, critical for anchoring the fragment to the target protein.

  • Defined Vector for Growth: The bromine atom at the 4-position provides a chemically tractable handle for synthetic elaboration, allowing for controlled "fragment growing" into adjacent pockets without disrupting the initial binding interactions.[10]

Physicochemical Properties Profile
PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight (MW)~218 g/mol Compliant with the "Rule of Three" (<300 Da), maximizing hit rates.[9][11]
cLogP~1.5Adheres to the "Rule of Three" (<3), ensuring adequate solubility for screening.[12]
Hydrogen Bond Donors2Within the "Rule of Three" (≤3), providing key interaction points.[7]
Hydrogen Bond Acceptors2Within the "Rule of Three" (≤3), facilitating strong binding.[7]
Rotatable Bonds1Low conformational flexibility (≤3) reduces entropic penalty upon binding.[2]

The FBDD Workflow: From Fragment Screening to Lead Optimization

The journey from a fragment hit to a lead compound is a structured process involving iterative cycles of screening, structural biology, and medicinal chemistry. This workflow maximizes the efficiency of the discovery process.[1][13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Evolution FragLib Fragment Library (incl. 4-Bromo-5-methyl- 1H-pyrazole-3-carboxamide) Screening Biophysical Screening (NMR, TSA, SPR) FragLib->Screening Screen Hits Validated Hits Screening->Hits Identify Binders Xray X-ray Crystallography or NMR Structure Hits->Xray Structural Studies BindingMode Determine Binding Mode & Pose Xray->BindingMode CompChem Computational Chemistry (Growing/Linking) BindingMode->CompChem Guide Design Synthesis Analogue Synthesis CompChem->Synthesis Propose Analogues SAR SAR Analysis Synthesis->SAR Test Affinity SAR->CompChem Iterate Lead Optimized Lead SAR->Lead

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Experimental Protocols: Screening and Validation

The initial step in an FBDD campaign is to screen a fragment library against the target protein to identify binders. Due to the weak affinity of fragments (typically in the µM to mM range), sensitive biophysical techniques are required.[3]

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput method to identify fragments that stabilize a target protein upon binding.[][15][16]

Principle: Ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.[17][18]

Step-by-Step Methodology:

  • Protein Preparation:

    • Dialyze the purified target protein into a suitable, low-buffer-concentration buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Determine the optimal protein concentration that gives a robust unfolding transition signal (typically 2-10 µM).

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a working screening plate by diluting the stock to 10 mM in the assay buffer.

  • Assay Setup (96- or 384-well plate):

    • To each well, add:

      • 20 µL of the protein solution.

      • 0.5 µL of the 10 mM fragment solution (final concentration 250 µM, 2.5% DMSO).

      • A corresponding volume of 2.5% DMSO for no-ligand controls.

    • Add a fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.

    • Seal the plate securely.

  • Data Acquisition:

    • Use a quantitative PCR (qPCR) instrument.

    • Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Calculate the first derivative of the curve; the peak corresponds to the Tm.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and providing structural information.[3][19] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative.[20]

Principle: The binding of a fragment to a ¹⁵N-labeled protein causes chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site.

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify the target protein using ¹⁵N-labeled media to isotopically label the protein.

    • Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone (with 1% DMSO-d6 as a control).

    • Prepare a sample of the protein with this compound at a 1:10 protein-to-fragment molar ratio (e.g., 50 µM protein, 500 µM fragment).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra.

    • Identify residues with significant CSPs, indicating they are in or near the fragment's binding site.

    • Confirmation of binding is achieved when specific and consistent shifts are observed.

  • Affinity (Kd) Determination (Optional Titration):

    • Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment (e.g., 0, 50, 100, 250, 500, 1000 µM).

    • Plot the magnitude of the chemical shift changes for affected residues against the fragment concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Structural Elucidation: X-ray Crystallography for a High-Resolution View

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[21][22] It provides definitive proof of binding and reveals the precise binding mode, which is crucial for structure-based drug design.[23][]

Xray_Workflow A Grow Protein Crystals B Soak Crystals in Fragment Solution (e.g., 10 mM) A->B C Cryo-protect and Flash-cool in Liquid N2 B->C D Collect Diffraction Data (Synchrotron) C->D E Solve Structure & Refine D->E F Analyze Electron Density Map for Fragment E->F G Model Fragment into Binding Pocket F->G

Caption: Workflow for determining a protein-fragment co-crystal structure.

Protocol 3: Co-crystallization and Structure Determination

  • Crystallization:

    • Screen for and optimize conditions to produce well-diffracting crystals of the apo-protein.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryo-protectant-compatible buffer at a high concentration (e.g., 1-10 mM).

    • Transfer the protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[25]

    • Process the data to obtain an electron density map.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully examine the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure to achieve good R-factors and geometry.

Hit-to-Lead Optimization: The Path Forward

With a validated hit and structural information in hand, the next phase is to improve the fragment's affinity and drug-like properties.[26] The bromine atom on the pyrazole ring of our fragment is an ideal vector for this "fragment growing" strategy.[13][27]

Strategies for Optimization:

  • Structure-Based Design: Use the co-crystal structure to identify nearby pockets and design modifications that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Suzuki Coupling: The bromo-substituent is amenable to palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups to probe adjacent chemical space.[10][28]

  • Computational Chemistry: Employ computational methods like docking and free energy perturbation to predict the binding affinity of designed analogues before synthesis, prioritizing the most promising candidates.[29][30]

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the strategic placement of a synthetically tractable bromine handle, make it an attractive scaffold for targeting a wide range of proteins. The protocols outlined in this guide provide a robust framework for researchers to effectively screen, validate, and optimize this fragment, accelerating the path from an initial hit to a potent, novel lead compound.

References

Application Note: In Vitro Cytotoxicity Assessment of Pyrazole Hybrids Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Pyrazole Hybrids and the Need for Cytotoxicity Screening

Pyrazole derivatives and their hybrids are cornerstone scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The development of novel pyrazole hybrids as potential therapeutic agents necessitates a robust and efficient method to evaluate their cytotoxic effects.[3][4][5] This initial screening is critical to identify promising lead compounds and eliminate those with unacceptable toxicity profiles early in the drug discovery pipeline.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing the in vitro cytotoxic effects of compounds.[6][7] It provides a quantitative measure of how a compound affects cell metabolic activity, which is a key indicator of cell viability, proliferation, and cytotoxicity.[8] This application note provides a detailed, experience-driven guide to performing the MTT assay for evaluating pyrazole hybrids, focusing on protocol integrity, data interpretation, and troubleshooting.

Principle of the MTT Assay: From Tetrazolium Salt to Formazan

The MTT assay's mechanism is centered on the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] This reduction is accomplished by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[10] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture well.[11] Dead or inactive cells lose the ability to perform this conversion. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader), typically between 550 and 600 nm.[12]

Caption: Biochemical principle of the MTT assay.

Essential Materials and Reagents

  • Cell Lines: Appropriate human cancer cell lines (e.g., HCT-116, A549, MCF-7) or normal cell lines for selectivity testing.[3][5]

  • Pyrazole Hybrids: Stock solutions of test compounds, typically dissolved in sterile Dimethyl Sulfoxide (DMSO).

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), filter-sterilize (0.2 µm filter), and store protected from light at 4°C.[13]

  • Solubilization Solution: Anhydrous DMSO is most common.[10] Alternatives include acidified isopropanol (0.04 N HCl in isopropanol) or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[10][14]

  • Equipment:

    • Sterile, 96-well flat-bottom tissue culture plates.

    • Laminar flow hood.

    • 37°C, 5% CO₂ incubator.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm).

Experimental Workflow and Detailed Protocol

A successful and reproducible MTT assay hinges on careful planning and execution. The following workflow and protocol are designed to ensure data integrity.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the optimal seeding density for your specific cell line by performing a growth curve. The goal is to ensure cells are not over-confluent at the end of the assay. A starting range of 5,000 to 10,000 cells per well is common for many adherent lines.[15][16]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. To avoid the "edge effect," it is best practice to fill the perimeter wells with sterile PBS or media only and use the inner 60 wells for the experiment.[17]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[18]

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazole hybrids from the DMSO stock in the complete culture medium.

    • Crucial Control: The final concentration of DMSO in the wells should be consistent across all treatments and typically should not exceed 0.5% to avoid solvent-induced toxicity.[16]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Assay Controls (Essential for Validation):

      • Untreated Control (100% Viability): Cells treated with culture medium only.

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.

      • Blank Control: Wells containing medium and MTT but no cells, to measure background absorbance.[16]

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[4]

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).

    • Incubate the plate for another 2 to 4 hours at 37°C. During this time, purple formazan crystals will become visible within the viable cells when viewed under a microscope.[19]

    • After incubation, the formazan must be solubilized.

      • Method A (DMSO): Carefully aspirate the medium from each well without disturbing the cell layer or the formazan crystals. Add 100-150 µL of DMSO to each well.[10][20]

      • Method B (SDS-HCl): Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl) directly to each well without removing the medium. This method is simpler but may lead to higher background.[14]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from plate imperfections or bubbles.

Data Analysis and Interpretation

  • Background Correction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of cells treated with pyrazole hybrids is expressed as a percentage relative to the vehicle control.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 [8]

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%.

    • Plot a dose-response curve with the compound concentrations on the x-axis (logarithmic scale) and the corresponding percent viability on the y-axis.

    • Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and calculate the precise IC₅₀ value.[21][22]

Sample Data Presentation
Compound Conc. (µM)Absorbance (570nm) Replicate 1Absorbance (570nm) Replicate 2Absorbance (570nm) Replicate 3Average Absorbance% Cell Viability
Vehicle Control (0)1.2541.2881.2711.271100.0%
0.11.1981.2311.2051.21195.3%
10.9550.9890.9760.97376.6%
100.6120.6450.6330.63049.6%
500.2340.2510.2400.24219.0%
1000.0980.1050.1010.1017.9%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effect- Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate for experimental samples.[17]
High Background Absorbance - Contamination (bacterial/yeast)- Interference from phenol red or serum components in the medium- MTT reagent degradation- Visually inspect plates for contamination.- Use phenol red-free medium for the MTT incubation step.- Prepare fresh MTT solution and store it protected from light.[16]
Low Absorbance Readings - Cell number is too low- Insufficient MTT incubation time- Incomplete formazan solubilization- Optimize initial cell seeding density.- Increase MTT incubation time (up to 4 hours), but be mindful of potential MTT toxicity.[16]- Ensure adequate volume of solvent and sufficient mixing/shaking time.[10]
Compound Interference - Test compound is colored and absorbs at 570 nm- Compound precipitates in the medium- Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract it from the results.- Check compound solubility and adjust the stock concentration or solvent if necessary.[23]

References

Application Notes and Protocols for the Evaluation of Pyrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Derivatives in Oncology

Pyrazole and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, allows for diverse chemical modifications, making it a versatile scaffold for designing potent and selective anticancer agents.[1][2] Numerous studies have demonstrated that pyrazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), tubulin, and various signaling pathway components such as STAT3.[1][2][3][4][5]

This guide provides a comprehensive overview of the essential methods and detailed protocols required to systematically evaluate the anticancer potential of novel pyrazole derivatives, from initial cytotoxicity screening to in-depth mechanistic studies.

The Evaluative Workflow: A Step-by-Step Approach

A logical, tiered approach is crucial for efficiently identifying and characterizing promising anticancer compounds. This workflow ensures that resources are focused on derivatives with the highest potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Synthesis of Pyrazole Derivatives B Cytotoxicity Assays (e.g., MTT, MTS) Determine IC50 values A->B C Select 'Hit' Compounds B->C High Potency & Selectivity D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Cell Migration & Invasion Assays (Wound Healing, Transwell) C->F G Target Identification (Western Blot, Kinase Assays) D->G E->G F->G H Select 'Lead' Compound(s) G->H Confirmed Mechanism & Potency I Animal Models (e.g., Xenograft) H->I J Efficacy & Toxicity Studies I->J

Caption: General workflow for evaluating pyrazole derivatives.

Part 1: Initial Screening - In Vitro Cytotoxicity Assays

The first critical step is to determine whether the synthesized pyrazole derivatives exhibit cytotoxic (cell-killing) activity against cancer cells. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Protocol 1: MTT Assay for Cell Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[10]

Data Presentation and Interpretation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of the pyrazole derivative to generate a dose-response curve and determine the IC50 value.

CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrazole AMCF-7487.9 ± 1.9
Pyrazole BMCF-74812.0 ± 2.5
DoxorubicinMCF-7481.5 ± 0.3

Table 1: Example data summary for cytotoxicity screening.

Part 2: Elucidating the Mechanism of Action

Once "hit" compounds with significant cytotoxicity are identified, the next phase is to understand how they kill cancer cells. Key processes to investigate include apoptosis, cell cycle arrest, and inhibition of cell migration.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle of the Assay: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples by flow cytometry within one hour.

Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Cell Cycle Analysis

Principle of the Assay: Many anticancer agents, particularly those targeting CDKs, induce cell death by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[4] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the DNA content per cell using flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with the pyrazole derivative as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Incubate for 30 minutes and analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Interpretation: An accumulation of cells in a particular phase (e.g., a significant increase in the G2/M population) compared to the control indicates cell cycle arrest at that checkpoint.[14][15]

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

Principle of the Assay: This method assesses collective cell migration by creating a "wound" or scratch in a confluent cell monolayer.[16][17] The rate at which cells migrate to close the gap provides a measure of their migratory capacity.[16] It is a simple and cost-effective way to screen for compounds that inhibit metastasis-related processes.[18]

Methodology:

  • Create Monolayer: Seed cells in a 24-well plate and grow until they form a confluent monolayer.[16]

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[16]

  • Treatment: Wash wells with PBS to remove detached cells and replace with fresh medium containing the pyrazole derivative at a non-lethal concentration (e.g., IC50/4).[18]

  • Imaging: Capture an initial image of the scratch (T=0). Place the plate in a live-cell imaging system or return it to the incubator and capture images of the same field at regular intervals (e.g., every 6-12 hours).[16]

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure over time.

Protocol 5: Transwell Invasion Assay

Principle of the Assay: This assay, also known as a Boyden chamber assay, measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[19][20] The assay uses a chamber with a porous membrane. For invasion assays, this membrane is coated with a layer of Matrigel or a similar ECM protein.[21][22] Cells are seeded in the upper chamber, and a chemoattractant (like medium with FBS) is placed in the lower chamber. Invasive cells degrade the ECM and migrate through the pores to the other side of the membrane.[19][22]

Methodology:

  • Chamber Preparation: Coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Serum-starve cancer cells for 24 hours.[22] Resuspend the cells in serum-free medium containing the pyrazole derivative and seed them into the upper chamber.

  • Incubation: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.[22] Incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Part 3: Target Identification and Validation

Identifying the molecular target of a pyrazole derivative is crucial for understanding its mechanism and for future drug development. Many pyrazoles are known to inhibit protein kinases.[1][2][23]

Signaling Pathways Commonly Targeted by Pyrazole Derivatives

Pyrazole derivatives often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer. Two prominent examples are the Cyclin-Dependent Kinase (CDK) pathway, which controls cell cycle progression, and the JAK/STAT pathway, which regulates proliferation and survival.[3][24][25][26][27]

G cluster_0 CDK Pathway cluster_1 JAK/STAT Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1-S Transition (Cell Proliferation) E2F->G1_S activates Pyrazole1 Pyrazole Derivative Pyrazole1->CyclinE_CDK2 inhibits Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to TargetGenes Target Genes (Bcl-2, Cyclin D1, VEGF) Nucleus->TargetGenes activates transcription Pyrazole2 Pyrazole Derivative Pyrazole2->STAT3 inhibits phosphorylation

Caption: Key signaling pathways often inhibited by pyrazole derivatives.

Protocol 6: Western Blotting for Protein Expression

Principle of the Assay: Western blotting is used to detect specific proteins in a sample. It can be used to see if a pyrazole derivative affects the expression levels or phosphorylation status of key proteins in a signaling pathway. For example, a CDK2 inhibitor should decrease the phosphorylation of its substrate, the Retinoblastoma (Rb) protein.[28] An inhibitor of STAT3 signaling would be expected to decrease the level of phosphorylated STAT3 (p-STAT3).[24][25]

Methodology:

  • Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-CDK2, anti-cleaved-Caspase-3).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

Part 4: In Vivo Evaluation

Compounds that demonstrate high potency and a well-defined mechanism of action in vitro should be advanced to in vivo studies to assess their efficacy and safety in a living organism.

Murine Xenograft Model

Principle of the Model: A common preclinical model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[1] These cells grow into solid tumors. The mice are then treated with the pyrazole derivative, and the effect on tumor growth is monitored over time.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the pyrazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule (e.g., 5 mg/kg, daily).[1]

  • Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the compound's antitumor efficacy.

References

Application Notes and Protocols for the Use of Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole Carboxamides in Targeting Fungal Respiration

In the continuous effort to safeguard global food security and develop novel therapeutics, the targeting of essential cellular processes in pathogenic organisms remains a cornerstone of modern chemical biology and drug discovery.[1] Among the most successful and rapidly expanding classes of fungicides are the succinate dehydrogenase inhibitors (SDHIs).[2][3] These molecules exert their effect by disrupting the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle, two interconnected pathways fundamental to cellular energy production.[1][2]

Pyrazole carboxamides have emerged as a premier chemical scaffold for the development of highly potent and selective SDHIs.[3][4][5][6] Their remarkable efficacy stems from their ability to bind to the ubiquinone-binding site (Qp-site) of succinate dehydrogenase (also known as Complex II), thereby blocking the oxidation of succinate to fumarate.[7][8] This action effectively halts ATP production, leading to the accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death.[1]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of pyrazole carboxamides as SDHIs. We will delve into their mechanism of action, provide field-proven insights into their synthesis and evaluation, and offer detailed, self-validating protocols for their in vitro and in vivo characterization.

Mechanism of Action: A Molecular Perspective

The efficacy of pyrazole carboxamide SDHIs is rooted in their specific interaction with the succinate dehydrogenase enzyme complex. This multi-subunit protein is a crucial component of both the TCA cycle and the mitochondrial ETC.

Caption: Mechanism of action of pyrazole carboxamide SDHIs.

The binding of the pyrazole carboxamide to the Qp-site of SDH competitively inhibits the binding of the natural substrate, ubiquinone. This blockage has two major consequences:

  • Inhibition of the TCA Cycle: The conversion of succinate to fumarate is halted, leading to a disruption of the TCA cycle.[5]

  • Blockade of the Electron Transport Chain: The transfer of electrons from FADH2 (generated during succinate oxidation) to the ETC is prevented, severely impairing ATP synthesis.[1]

The resultant energy crisis and oxidative stress within the fungal cell are the primary drivers of the potent fungicidal activity of these compounds.

Chemical Synthesis of Pyrazole Carboxamides

The synthesis of novel pyrazole carboxamide derivatives is a critical step in the discovery of new and improved SDHIs. A common synthetic strategy involves the amidation of a pyrazole carboxylic acid with a substituted aniline.

PyrazoleAcid Pyrazole-4-carboxylic acid derivative Product Pyrazole Carboxamide SDHI PyrazoleAcid->Product Aniline Substituted Aniline Aniline->Product Coupling Coupling Reagents (e.g., HATU, EDCI) Coupling->Product

Caption: General synthetic scheme for pyrazole carboxamides.

The specific substituents on both the pyrazole and aniline moieties are crucial for determining the potency and spectrum of activity of the final compound. Structure-activity relationship (SAR) studies have shown that modifications to these parts of the molecule can significantly impact binding affinity to the SDH target.[9][10] For instance, the nature of the substituent at the 5-position of the pyrazole ring and the substitution pattern on the phenyl ring of the carboxamide group are key determinants of antifungal efficacy.[9]

In Vitro Characterization Protocols

Protocol 1: Succinate Dehydrogenase (SDH) Enzyme Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of pyrazole carboxamides on SDH enzyme activity. The assay is based on the reduction of a chromogenic substrate by the electrons accepted from succinate.

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity and can be measured spectrophotometrically.[11]

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[12]

  • Succinate solution (e.g., 100 mM sodium succinate)[12]

  • DCIP solution (e.g., 2 mM)[11]

  • Phenazine methosulfate (PMS) solution (e.g., 10 mM)

  • Mitochondrial extract or purified SDH enzyme

  • Test compounds (pyrazole carboxamides) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 50 µL of SDH Assay Buffer

    • 10 µL of mitochondrial extract or purified SDH

    • 10 µL of test compound dilution (or solvent control)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 30 µL of a substrate mix containing succinate, DCIP, and PMS to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-20 minutes.[11]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the solvent control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Component Volume (µL) Final Concentration
SDH Assay Buffer50-
Enzyme Source10Varies
Test Compound10Varies
Substrate Mix30Varies
Total Volume 100
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol evaluates the direct effect of pyrazole carboxamides on the growth of pathogenic fungi.

Principle: The test compound is incorporated into a fungal growth medium, and the radial growth of a fungal colony is measured over time. The extent of growth inhibition is a measure of the compound's antifungal activity.[2]

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Actively growing cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)[13][14]

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Compound Incorporation: Add the test compound to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without inhibitor) reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).[2][15]

Cell-Based Assay Protocols

Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol assesses the impact of pyrazole carboxamides on mitochondrial function in living cells by measuring the oxygen consumption rate (OCR).[16]

Principle: The Seahorse XF Analyzer measures real-time OCR of cells in a microplate. By sequentially injecting pharmacological agents that modulate the electron transport chain, key parameters of mitochondrial respiration can be determined.[16][17]

Start Seed Cells Treat Treat with Pyrazole Carboxamide Start->Treat Equilibrate Equilibrate in Assay Medium Treat->Equilibrate MeasureBasal Measure Basal OCR Equilibrate->MeasureBasal InjectOligo Inject Oligomycin (ATP Synthase Inhibitor) MeasureBasal->InjectOligo InjectFCCP Inject FCCP (Uncoupler) InjectOligo->InjectFCCP InjectRot Inject Rotenone/Antimycin A (Complex I/III Inhibitors) InjectFCCP->InjectRot Analyze Analyze Data InjectRot->Analyze

Caption: Workflow for a Seahorse XF mitochondrial stress test.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

  • Adherent cells of interest

  • Complete cell culture medium

  • Seahorse XF Base Medium and supplements (glucose, pyruvate, glutamine)

  • Test compounds (pyrazole carboxamides)

  • Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate at a pre-determined optimal density.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole carboxamide for a defined period.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[17]

  • Instrument Setup: Calibrate the Seahorse XF sensor cartridge.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements after each injection.[18][19]

  • Data Analysis: The Seahorse software calculates key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Analyze the dose-dependent effect of the pyrazole carboxamide on these parameters.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the pyrazole carboxamide directly binds to and stabilizes the SDH protein within a cellular context.[20][21]

Principle: Ligand binding to a protein increases its thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the amount of soluble SDH in the presence of the pyrazole carboxamide indicates target engagement.[22][23]

Materials:

  • Cell culture of interest

  • Test compounds (pyrazole carboxamides)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for an SDH subunit (e.g., SDHA or SDHB)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[21]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target SDH protein using Western blotting or other protein detection methods.[22]

  • Data Analysis: Plot the amount of soluble SDH as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target stabilization and engagement.[24]

In Vivo Efficacy Evaluation

Protocol 5: In Vivo Fungicide Efficacy Testing on Plants

This protocol assesses the protective and curative activity of pyrazole carboxamides against fungal diseases on whole plants.

Principle: Plants are treated with the test compound either before (protective) or after (curative) inoculation with a fungal pathogen. The development of disease symptoms is then monitored and quantified.[7][14]

Materials:

  • Healthy host plants (e.g., tomato, wheat, rice)[7][25]

  • Fungal pathogen inoculum (spore suspension or mycelial slurry)

  • Test compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)

  • Spray equipment

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Growth: Grow healthy plants to a suitable developmental stage.

  • Compound Application:

    • Protective Assay: Spray plants with the test compound formulation. Allow the plants to dry before inoculation (typically 24 hours).[26]

    • Curative Assay: Inoculate the plants with the fungal pathogen first. After a set incubation period (e.g., 24-48 hours), spray the plants with the test compound.

  • Inoculation: Spray the plants with a calibrated suspension of fungal spores or apply a mycelial slurry to the leaves.[27]

  • Incubation: Place the plants in a high-humidity environment for a period sufficient for infection and disease development.[26]

  • Disease Assessment: After a specific incubation period (e.g., 5-10 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease rating scale.[25]

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated, inoculated control. Determine the effective dose for a certain level of control (e.g., ED90).[28][29]

Data Summary and Interpretation

The following table provides a hypothetical example of data that could be generated from the described protocols for a novel pyrazole carboxamide, "Compound X," compared to a standard commercial SDHI.

Assay Parameter Compound X Standard SDHI
SDH Enzyme Inhibition IC50 (µM)0.050.12
In Vitro Antifungal Activity (R. solani) EC50 (µg/mL)0.150.30
Mitochondrial Respiration (OCR) Basal Respiration (% of control)25%30%
Maximal Respiration (% of control)15%20%
In Vivo Efficacy (Protective) ED90 (mg/L)1025

Interpretation: In this example, Compound X demonstrates superior potency compared to the standard SDHI across all assays. The lower IC50 and EC50 values indicate greater intrinsic activity at the molecular and cellular levels. The more pronounced reduction in mitochondrial respiration confirms its mechanism of action. Finally, the lower ED90 value in the in vivo assay suggests that Compound X could be a more effective fungicide in a field setting.

Conclusion

The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of pyrazole carboxamides as succinate dehydrogenase inhibitors. By systematically applying these methods, researchers can effectively characterize novel compounds, elucidate their mechanism of action, and predict their potential for successful development as next-generation fungicides or therapeutic agents. The integration of in vitro, cell-based, and in vivo assays is crucial for a holistic understanding of a compound's biological activity and for making informed decisions in the discovery and development pipeline.

References

Introduction: The Convergence of a Privileged Scaffold and a Ubiquitous Enzyme Target

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Pyrazole-Based Carbonic Anhydrase Inhibitors

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][2] Their involvement in critical physiological processes—such as pH homeostasis, respiration, electrolyte secretion, and biosynthesis—also implicates them in a range of pathologies including glaucoma, epilepsy, obesity, and cancer.[2][3][4] This makes CAs, particularly specific isoforms like hCA II, IX, and XII, highly attractive therapeutic targets.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[5][6][7] This designation stems from its synthetic accessibility and its presence in numerous approved drugs, where it serves as a versatile framework for interacting with various biological targets.[5][7][8] The combination of the pyrazole scaffold with a well-established zinc-binding group (ZBG), such as a sulfonamide, has yielded a promising class of potent and, in some cases, isoform-selective CA inhibitors (CAIs).[9][10][11]

This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of pyrazole-based compounds as carbonic anhydrase inhibitors, designed for researchers in drug discovery and medicinal chemistry.

Section 1: Rational Design and Structure-Activity Relationship (SAR)

The design of effective CAIs hinges on understanding the enzyme's active site. The catalytic center of all active α-CAs features a Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a water molecule (or hydroxide ion, depending on the pH).[12][11] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.

The primary mechanism of inhibition for sulfonamide-based drugs is the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion, displacing the catalytically essential hydroxide ion.[12][4] The pyrazole scaffold serves as the core structure from which the ZBG and other substituents extend to form additional interactions within the active site, enhancing binding affinity and conferring isoform selectivity.

Key Design Principles:

  • The Zinc-Binding Group (ZBG): An unsubstituted sulfonamide (-SO₂NH₂) is the most crucial component, acting as the anchor to the catalytic zinc ion.

  • The Pyrazole Core: Provides a rigid, synthetically tractable framework. Its substituents can be systematically modified to probe the active site.

  • Substituent Effects ("Tail Approach"): The groups attached to the pyrazole ring are critical for establishing secondary interactions with amino acid residues lining the active site cavity. These interactions are the primary driver of isoform selectivity, as the active site residues vary between isoforms.[13][14] For example, modifications targeting residues in the hydrophilic or hydrophobic halves of the active site can dramatically alter the inhibition profile against different CAs.[10][13]

G cluster_0 CA Active Site cluster_1 Pyrazole-Sulfonamide Inhibitor cluster_2 Inhibited Complex His1 His His2 His His3 His Zn Zn²⁺ Zn->His1 Zn->His2 Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic Nucleophile Inhibitor R¹/R² Groups (Tail) Pyrazole Scaffold Linker Phenyl Ring SO₂NH₂ (ZBG) Inhibitor:f4->H2O Displaces Zn_c Zn²⁺ Inhibitor:f4->Zn_c Binds Tail Tail Interactions (Selectivity) Inhibitor:f0->Tail Interacts with His1_c His His2_c His His3_c His Zn_c->His1_c Zn_c->His2_c Zn_c->His3_c Inhibitor_bound SO₂NH⁻ Zn_c->Inhibitor_bound Strong Coordination Pocket Active Site Pocket

Caption: Mechanism of Carbonic Anhydrase inhibition by a pyrazole-sulfonamide.

Section 2: Chemical Synthesis Protocols

A common and effective route to synthesize 4-[3-(aryl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides involves a two-step process: (1) a Claisen-Schmidt condensation to form a chalcone intermediate, followed by (2) a cyclization reaction with 4-hydrazinobenzenesulfonamide.[9]

Protocol 2.1: General Synthesis of Chalcone Intermediates (1-aryl-3-aryl-prop-2-en-1-one)

Causality: This reaction forms the α,β-unsaturated ketone backbone required for the subsequent pyrazole ring formation. An aqueous base (NaOH) is used to deprotonate the α-carbon of the acetophenone, generating an enolate nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated chalcone system.

Materials:

  • Appropriately substituted benzaldehyde (10 mmol)

  • Appropriately substituted acetophenone (10 mmol)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (15-20 mL) in a flask.

  • Cool the mixture in an ice bath with stirring.

  • Add 10% aqueous NaOH solution (10 mL) dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water (200 mL).

  • If a precipitate forms, collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2.2: Synthesis of Pyrazole-Benzenesulfonamides

Causality: This is a cyclization/condensation reaction. The terminal amino group of the hydrazine attacks the carbonyl carbon of the chalcone, and the other nitrogen of the hydrazine attacks the β-carbon, leading to the formation of the five-membered pyrazoline ring. Glacial acetic acid acts as both a solvent and a catalyst.

Materials:

  • Chalcone intermediate (from Protocol 2.1) (5 mmol)

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Glacial Acetic Acid

  • Sodium Acetate (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (5 mmol) in glacial acetic acid (20 mL).

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol) to the solution. If starting with the hydrochloride salt, add an equivalent of a base like sodium acetate to free the hydrazine.

  • Fit the flask with a condenser and reflux the mixture for 6-12 hours. Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker of crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid/water mixture).

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[9]

Section 3: In Vitro Evaluation Protocols

The primary goal of in vitro evaluation is to determine the inhibitory potency (IC₅₀ and/or Kᵢ values) of the synthesized compounds against one or more CA isoforms. The colorimetric assay based on the esterase activity of CA is a robust, widely used method suitable for initial screening.[3] The stopped-flow CO₂ hydration assay is considered the gold standard for precise kinetic measurements.[15]

Protocol 3.1: Colorimetric CA Inhibition Assay (p-NPA Substrate)

Causality: This assay leverages the promiscuous esterase activity of many CA isoforms. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which has a maximum absorbance at 400-405 nm.[3] The rate of p-NP formation is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials & Reagents:

  • Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII). Available commercially.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: Test compounds and a standard inhibitor (e.g., Acetazolamide, AZA) for positive control.

  • Buffer: 50 mM Tris-HCl, pH 7.5.[3]

  • Solvent: DMSO or acetonitrile for dissolving compounds and substrate.

  • Equipment: 96-well clear, flat-bottom microplates; microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust pH to 7.5.

  • CA Stock Solution (1 mg/mL): Dissolve lyophilized CA powder in cold Assay Buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles.

  • CA Working Solution: Just before use, dilute the CA stock to the desired final concentration (e.g., 0.1-0.5 µM) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and Acetazolamide in 100% DMSO.

  • Inhibitor Working Solutions: Prepare serial dilutions of the stock solutions in Assay Buffer (or DMSO, then dilute in buffer) to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

  • Substrate Solution (3 mM p-NPA): Prepare fresh daily by dissolving p-NPA in acetonitrile or DMSO.[3]

Assay Procedure:

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of inhibitor working solution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide working solution + 20 µL CA Working Solution.

  • Pre-incubation: Add buffer, DMSO/inhibitor solutions, and enzyme solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells for a final volume of 200 µL.

  • Measurement: Immediately place the plate in the microplate reader. Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

G start Start: Prepare Reagents (Buffer, Enzyme, Inhibitors, Substrate) plate_setup Plate Setup (96-well) - Blanks - Vehicle Control (100% Activity) - Test Compounds (Serial Dilutions) - Positive Control (AZA) start->plate_setup pre_incubation Add Buffer, Inhibitor/DMSO, and Enzyme Pre-incubate for 15 min @ RT plate_setup->pre_incubation initiate Initiate Reaction: Add p-NPA Substrate to all wells pre_incubation->initiate measure Measure Absorbance @ 405 nm (Kinetic Mode, 10-20 min) initiate->measure analyze Data Analysis: 1. Calculate Reaction Rates (V) 2. Determine % Inhibition 3. Plot % Inhibition vs. [Inhibitor] 4. Calculate IC₅₀ measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.

Section 4: Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Determine Kᵢ (Inhibition Constant): The Kᵢ value is a more absolute measure of inhibitor potency. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate concentration relative to its Michaelis constant (Kₘ) are known. For a competitive inhibitor: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Data Presentation: Results should be summarized in a table to facilitate the analysis of structure-activity relationships (SAR).

CompoundhCA I Kᵢ (nM)[9]hCA II Kᵢ (nM)[9]hCA IX Kᵢ (nM)[13]hCA XII Kᵢ (nM)[13]Selectivity Index (hCA II / hCA IX)
AZA --278.8293.425.85.711.37
Cmpd 1 HH533.1624.663.685.29.82
Cmpd 2 4-ClH316.7412.59.812.542.09
Cmpd 3 4-F4-OCH₃450.2510.85.26.898.23
Cmpd 4 4-NO₂H--0.720.88-
Note: Data are hypothetical, based on ranges reported in the literature for illustrative purposes.[9][13]

Section 5: Advanced Characterization and In Silico Profiling

Once potent inhibitors are identified, further studies are necessary to build a comprehensive profile.

  • Isoform Selectivity: Screening against a panel of key CA isoforms (e.g., I, II, IV, VII, IX, XII, XIII) is critical to identify compounds with a desirable selectivity profile and to avoid off-target effects.[10][13][16]

  • X-ray Crystallography: Co-crystallizing a lead compound with the target CA isoform provides definitive proof of the binding mode and reveals the specific molecular interactions responsible for affinity and selectivity. This structural information is invaluable for guiding further rational design.[14][17][18][19]

  • In Silico Modeling:

    • Molecular Docking: Predicts the binding pose of inhibitors within the CA active site, helping to rationalize observed SAR and prioritize compounds for synthesis.[10][20]

    • ADME-Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compounds.[21][22][23][24] This early assessment helps identify candidates with favorable drug-like properties and potential liabilities before committing to more resource-intensive studies.

Section 6: Overview of In Vivo Evaluation

Promising candidates with potent and selective in vitro activity and good ADME profiles should be advanced to in vivo models relevant to the therapeutic indication.

  • Anticonvulsant Models: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in mice are standard for evaluating potential antiepileptic agents.[25][26]

  • Glaucoma Models: Animal models with induced ocular hypertension are used to assess the ability of topically or systemically administered CAIs to lower intraocular pressure.

  • Oncology Models: For inhibitors targeting tumor-associated isoforms like CA IX and XII, efficacy is often evaluated in xenograft models where human cancer cells are implanted in immunocompromised mice.[15][27] Key endpoints include reduction in tumor growth rate and metastasis.[27]

Conclusion

The development of pyrazole-based carbonic anhydrase inhibitors represents a fertile area of drug discovery, blending the reliability of a privileged scaffold with a well-validated therapeutic target. By employing a systematic approach that integrates rational design, efficient synthesis, robust in vitro screening, and detailed characterization, researchers can effectively identify and optimize novel candidates. The protocols and workflows outlined in this guide provide a foundational framework for advancing these promising compounds from the laboratory bench toward potential clinical applications.

References

Troubleshooting & Optimization

troubleshooting unexpected side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<__Technical Support Center: Pyrazole Synthesis _>

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The classical approach to its synthesis, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is elegant in its simplicity.[2][3] However, this apparent simplicity often masks a complex reality fraught with challenges, most notably the formation of unexpected side products. These side reactions not only diminish the yield of the desired product but can also lead to arduous purification processes, consuming valuable time and resources.

This technical support guide is designed to serve as a field-proven resource for navigating the common and often unexpected pitfalls encountered during pyrazole synthesis. Structured in a practical question-and-answer format, it provides not just troubleshooting steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Section 1: The Primary Challenge - Regioisomerism

The most prevalent issue in the synthesis of substituted pyrazoles arises from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, which can lead to a mixture of two regioisomers.[4] Controlling this selectivity is paramount, as different regioisomers can exhibit vastly different biological and physical properties.

Q1: I'm getting a mixture of two regioisomers in my reaction. Why is this happening?

A: This is the classic challenge of the Knorr pyrazole synthesis and its variants.[5][6] When you use an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3), the substituted hydrazine has two distinct carbonyl groups it can attack first. The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either carbonyl carbon. Following cyclization and dehydration, this leads to two possible pyrazole products. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]

Diagram: Mechanistic Origin of Regioisomers

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) attack_C1 Attack at Carbonyl 1 (next to R1) dicarbonyl->attack_C1  Path A attack_C3 Attack at Carbonyl 3 (next to R3) dicarbonyl->attack_C3  Path B hydrazine Substituted Hydrazine (R'-NHNH2) isomer_A Regioisomer A (1,5-disubstituted) attack_C1->isomer_A Cyclization & Dehydration isomer_B Regioisomer B (1,3-disubstituted) attack_C3->isomer_B Cyclization & Dehydration

Caption: Reaction fork leading to two regioisomers.

Q2: How can I control which regioisomer is the major product?

A: You can steer the reaction towards your desired isomer by strategically manipulating several key factors:

  • Electronic Effects: A strong electron-withdrawing group (like -CF₃) on one side of the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[4]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[4][7]

  • Reaction Conditions (pH, Solvent, Temperature): This is your most powerful tool.

    • pH Control: The reaction is highly pH-sensitive.[8] Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, and the reaction proceeds through the less basic nitrogen attacking the more reactive carbonyl. In neutral or basic conditions, the more nucleophilic terminal nitrogen attacks first. This can sometimes reverse the selectivity.

    • Solvent Choice: Solvent polarity and hydrogen-bonding capability can dramatically influence the isomer ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[9]

    • Temperature: Higher temperatures can favor the thermodynamically more stable isomer, while lower temperatures may favor the kinetically controlled product. Microwave irradiation can sometimes favor the thermodynamic product due to rapid heating.

FactorInfluence on RegioselectivityExample Application
Electron-withdrawing group (e.g., -CF₃) on dicarbonyl Directs initial hydrazine attack to the adjacent, more electrophilic carbonyl.Synthesis of 3-CF₃-pyrazoles.[1]
Bulky substituent (e.g., -tBu) on dicarbonyl Directs initial attack to the less sterically hindered carbonyl.Favors formation of the less crowded isomer.
Fluorinated Alcohol Solvents (e.g., TFE, HFIP) Can dramatically increase the ratio of one isomer over the other.[9]Achieving high selectivity where ethanol fails.
Acidic vs. Basic Conditions Can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity.[4]Fine-tuning the isomer ratio by adding catalytic acid or base.

Section 2: Troubleshooting Other Common Side Reactions

Beyond regioisomerism, a host of other side products can complicate your synthesis and purification.

Q3: My reaction with a β-ketoester is giving me a pyrazolinone, not the expected pyrazole. What's going on?

A: This is a common outcome when using β-ketoesters. The initial condensation of the hydrazine with the ketone forms a hydrazone. The second nitrogen then performs an intramolecular attack on the ester carbonyl. Instead of dehydration to form the aromatic pyrazole, the ester's alkoxy group is eliminated, resulting in a stable pyrazolone (a keto-enol tautomer).[10] To obtain the pyrazole, you would need to start with a 1,3-diketone instead of a β-ketoester.

Q4: I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products, and even some C-alkylation. How do I control this?

A: Similar to the initial synthesis, N-alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 regioisomers due to the similar nucleophilicity of the two ring nitrogens.[7] C-alkylation is a less common but possible side reaction, especially if the ring is electron-rich.

Strategies for Selective N-Alkylation:

  • Steric Control: Alkylation will generally occur at the less sterically hindered nitrogen. If you have a large substituent at C5, the alkylating agent will preferentially attack N1.[7]

  • Base and Solvent System: The choice of base and solvent is critical. Combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[7] In contrast, some Lewis acid catalysts can direct alkylation to the N2 position.

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen atom.[11]

  • Enzymatic Catalysis: Recent advances have shown that engineered enzymes can perform highly selective N-alkylations, offering a powerful tool for controlling regioselectivity.[12]

Q5: My final product is contaminated with a partially saturated pyrazoline. How do I get to the aromatic pyrazole?

A: The initial cyclization reaction, particularly when starting from α,β-unsaturated ketones, often yields a pyrazoline (a 4,5-dihydro-1H-pyrazole).[2][8] To obtain the desired aromatic pyrazole, an oxidation step is required to remove the two hydrogen atoms from the pyrazoline ring.

Methods for Aromatization:

  • In-situ Oxidation: Sometimes, simply heating the reaction mixture in a high-boiling solvent like DMSO under an oxygen atmosphere can promote aromatization.[13]

  • Post-synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step using mild oxidizing agents like bromine in acetic acid or simply by refluxing in glacial acetic acid.[8]

Workflow: Troubleshooting Pyrazoline Formation

G start Reaction Complete. Product Isolated. check_nmr Analyze Product by NMR. See C4-H and C5-H signals? start->check_nmr is_pyrazoline Broad aliphatic signals (2.5-3.5 ppm)? Yes, Pyrazoline likely present. check_nmr->is_pyrazoline No is_pyrazole Sharp aromatic signals (6.0-8.0 ppm)? Yes, Pyrazole formed. check_nmr->is_pyrazole Yes oxidize Perform Oxidation Step is_pyrazoline->oxidize end Pure Aromatic Pyrazole is_pyrazole->end oxidize->end

Caption: Decision workflow for pyrazoline side product.

Section 3: Purification and Characterization

Even with optimized reaction conditions, side products may still form. Effective purification and accurate characterization are crucial final steps.

Q6: I have a mixture of regioisomers that are very difficult to separate by standard silica gel chromatography. What are my options?

A: Separating pyrazole regioisomers is a common and often significant challenge due to their similar polarities.[14][15]

Advanced Purification Strategies:

  • Chromatography Modification:

    • Deactivation: Pre-treating the silica gel with a base like triethylamine can prevent the basic pyrazole nitrogens from strongly interacting with the acidic silica, often improving separation.[15][16]

    • Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel, which can offer different selectivity.[15][16]

  • Crystallization: Meticulous screening of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) can sometimes induce the selective crystallization of one isomer.[8][15]

  • Salt Formation: This is a powerful but underutilized technique. The basic nitrogen atoms can be protonated with an acid (e.g., HCl, H₂SO₄) to form salts. These salts often have very different solubility and crystallization properties compared to the free bases and to each other, allowing for separation by crystallization. The pure isomer can then be recovered by neutralizing the salt.[8][15][17]

Q7: How can I definitively identify which regioisomer I have?

A: While 1H and 13C NMR are essential, they may not always be sufficient to unambiguously assign the structure of a new pyrazole.

  • 1D and 2D NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the ring protons can give clues, but substituent effects can be complex.[18]

    • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the substitution pattern and can help in assignment.[19][20]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive experiment. A NOESY experiment can show through-space correlations between the N-substituent and the protons on the adjacent ring substituent (at C5). This correlation is only possible for one of the two regioisomers, providing conclusive structural evidence.[14]

Section 4: Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent

This protocol provides a general method for improving regioselectivity in the Knorr condensation by using 2,2,2-trifluoroethanol (TFE).[21]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture. Depending on the substrate, heating to reflux may be necessary.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄).

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR (¹H, ¹³C, and NOESY) to confirm the structure and assess isomeric purity.

References

Technical Support Center: Purification of Crude Pyrazole Carboxamide Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude pyrazole carboxamide products. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. Pyrazole carboxamides are a cornerstone in medicinal chemistry and agrochemicals, making their efficient purification a critical step in research and development.[1] This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Understanding the Impurity Profile of Crude Pyrazole Carboxamides

Before delving into purification methods, it is crucial to understand the potential impurities in your crude product. The nature of these impurities will dictate the most effective purification strategy. Common impurities can include:

  • Unreacted Starting Materials: Such as the pyrazole carboxylic acid, amine, and coupling reagents.

  • Side-Reaction Products: Regioisomers can form, especially with unsymmetrical starting materials.

  • Reagent-Related Impurities: Excess coupling agents (e.g., EDC, DCC) and their byproducts (e.g., DCU).

  • Solvent Residues: Residual solvents from the reaction mixture.

  • Colored Impurities: Often arise from side reactions involving the hydrazine starting material during pyrazole synthesis.[2]

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the impurity profile and help in selecting the appropriate purification method.[3][4][5][6]

Recrystallization: The First Line of Defense

Recrystallization is often the most convenient and scalable method for purifying solid pyrazole carboxamide products. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

FAQ and Troubleshooting Guide for Recrystallization

Q1: How do I select the best solvent for recrystallizing my pyrazole carboxamide?

A1: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and acetonitrile/water mixtures are commonly used for pyrazole derivatives.[7][8] For instance, some N-substituted pyrazole-3-carboxamides have been successfully recrystallized from n-propanol or ethanol-DMF mixtures.[9]

  • Mixed Solvent Systems: A powerful technique involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a hot "anti-solvent" (in which it is poorly soluble) until turbidity is observed.[7] Common combinations include ethanol/water and ethyl acetate/hexane.[7][10]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. To resolve this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in a cold bath. Using an insulated container can facilitate gradual cooling.[7]

  • Solvent System Modification: Experiment with a different solvent or mixed-solvent system.

  • Seed Crystals: Introduce a small, pure crystal of your compound to the cooled, supersaturated solution to induce crystallization.[7]

Q3: The yield of my recrystallized pyrazole carboxamide is very low. How can I improve it?

A3: Low yield is a common issue and can be addressed by:

  • Minimizing Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve your crude product.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, often in an ice bath, to maximize precipitation.

  • Solvent Choice: The difference in solubility of your compound at high and low temperatures should be significant in the chosen solvent.

  • Concentrating the Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the filtrate and repeating the cooling process.

Q4: How can I remove colored impurities during recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules.[2] However, use charcoal judiciously as it can also adsorb your desired product, potentially reducing the yield.

Data Presentation: Common Solvents for Pyrazole Carboxamide Recrystallization
Solvent/Solvent SystemCompound TypeReference
Isopropyl etherN-substituted pyrazole-3-carboxamide[2]
Acetonitrile/WaterN-substituted pyrazole-3-carboxamide[8]
AcetoneN-aroyl-pyrazole-4-carboxamide[11]
Ethanol5-substituted phenylthio-pyrazole-4-carbaldehyde derivatives[12]
Ethanol/DMFN-sulfonyl-pyrazole-3-carboxamides[9]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole carboxamide in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling & Ice Bath dissolved->cooling No Insoluble Impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystals drying->pure_product ColumnChromatography start Crude Pyrazole Carboxamide tlc Run TLC to Determine Eluent System start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_polarity->tlc load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions by TLC elute_collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product AcidBaseExtraction start Crude Mixture in Organic Solvent Pyrazole Carboxamide (Basic) Neutral Impurities Acidic Impurities step1 Add Aqueous Acid (e.g., HCl) start->step1 separation1 Separatory Funnel Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Protonated Pyrazole Salt) step1->separation1 step2 Separate Layers separation1->step2 organic_layer Organic Layer (Discard or process for other components) step2->organic_layer aqueous_layer Aqueous Layer (Protonated Pyrazole Carboxamide) step2->aqueous_layer step3 Add Aqueous Base (e.g., NaOH) aqueous_layer->step3 precipitation Precipitation of Pure Pyrazole Carboxamide step3->precipitation filtration Filter and Dry precipitation->filtration pure_product Pure Product filtration->pure_product

References

Technical Support Center: Addressing Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthesis of pyrazole-based scaffolds. Poor control over the formation of regioisomers is a frequent obstacle, leading to difficult separations, reduced yields, and ambiguous structure-activity relationships (SAR).

This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate and overcome these challenges. We will focus primarily on the classical and widely used Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—as this is where regiochemical ambiguity most often arises.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. In the synthesis of unsymmetrical pyrazoles, this issue typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) with a substituted hydrazine (where R² ≠ H). This reaction can produce two distinct regioisomeric pyrazoles.[1]

Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties (like solubility and crystallinity), and subsequent chemical reactivity. For drug development professionals, ensuring the selective synthesis of the desired isomer is paramount for building clear SAR and for process scalability.[2]

Q2: What are the fundamental factors that dictate the regiochemical outcome in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is a result of a delicate balance between several competing factors.[3] Understanding these can help you rationalize your results and devise a strategy for control.

  • Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. This attack preferentially occurs at the more electrophilic carbonyl carbon.[1] Electron-withdrawing groups (EWGs) like -CF₃ will significantly increase the electrophilicity of the adjacent carbonyl, making it the primary site of initial attack.[2][4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically impede the approach of the nucleophile. Consequently, the initial attack will favor the less sterically hindered carbonyl group.[1]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and tunable parameters.

    • pH: The acidity or basicity of the medium is a key determinant.[1] Under acidic conditions, the reaction is catalyzed, and the initial condensation is typically favored at the more reactive carbonyl (often the ketone in a β-ketoester). In neutral or basic conditions, the inherent nucleophilicity of the substituted hydrazine's nitrogens comes into play.[2]

    • Solvent: The choice of solvent can dramatically influence which regioisomer is favored.[1][5] Protic solvents like ethanol can participate in hydrogen bonding and may lead to mixtures, whereas specialized solvents like fluorinated alcohols have been shown to dramatically enhance regioselectivity.[6][7]

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may be different from the kinetically favored product formed at lower temperatures.

Troubleshooting Guides: My Reaction is Not Regioselective. What Should I Do?

This section provides a systematic approach to troubleshooting and optimizing your reaction to favor a single product.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common scenario where the electronic and steric differences between the two carbonyl groups are minimal.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity Observed cond1 Modify Reaction Conditions start->cond1 proc1 Solvent Screening: - Ethanol (baseline) - TFE or HFIP - Aprotic (e.g., Toluene, DMF) cond1->proc1 Primary Action proc2 pH Adjustment: - Acidic (e.g., AcOH, cat. HCl) - Basic (e.g., NaOAc, Et3N) - Neutral proc1->proc2 proc3 Temperature Control: - Low Temp (e.g., 0 °C to RT) - High Temp (e.g., Reflux) proc2->proc3 cond2 Regioselectivity Improved? proc3->cond2 end_success Success: Desired Isomer is Major Product cond2->end_success Yes end_fail Consider Alternative Synthesis Strategy cond2->end_fail No

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Detailed Steps & Explanations:

  • Solvent Screening (Highest Impact): The solvent is your most powerful tool.[1]

    • Baseline: Many standard procedures use ethanol, which often yields mixtures, especially when the carbonyls have similar reactivity.[6]

    • Switch to Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are game-changers. These highly polar, non-nucleophilic, and strongly hydrogen-bond-donating solvents can dramatically increase regioselectivity, often favoring the formation of the 5-aryl/substituted pyrazole isomer when reacting with aryl- or alkyl-substituted 1,3-diketones.[6][7] They are thought to stabilize key intermediates selectively.

    • Try Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene can also alter the outcome. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in certain cases.[8] For instance, one study found that a protic solvent favored one regioisomer, while an aprotic solvent favored the other.[5]

  • pH Adjustment:

    • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., HCl) or use a stoichiometric amount of a weaker acid like glacial acetic acid, which can also serve as the solvent.[2] Acid catalysis accelerates the dehydration steps and can favor initial attack at the more reactive carbonyl.[8]

    • Base Catalysis/Neutral Conditions: Running the reaction under neutral or slightly basic conditions (e.g., with sodium acetate) can change the selectivity. For substituted hydrazines like methylhydrazine, the substituted nitrogen (N1) is generally more nucleophilic. Basic conditions can favor the attack of this inherently more nucleophilic nitrogen.[2]

  • Temperature Control:

    • Kinetic vs. Thermodynamic Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred product (the one that forms fastest). Then, run a parallel reaction at reflux to see if the thermodynamically more stable product is favored. The product ratio may change significantly.

Issue 2: The wrong regioisomer is forming preferentially.

This happens when the inherent electronic and steric factors of your substrates favor the undesired product under standard conditions.[2]

Primary Strategy: Reverse the Selectivity

If acidic conditions yield the undesired isomer, try basic conditions, and vice versa. The mechanism of pyrazole formation is complex, and the rate-determining step can shift as a function of pH.[9]

Example Scenario & Protocol:

Let's consider the reaction of 1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione with phenylhydrazine. The carbonyl adjacent to the -CF₃ group is highly electrophilic, leading to the preferential formation of the 3-trifluoromethyl-5-(4-methoxyphenyl)-1-phenylpyrazole under standard conditions. To obtain the other isomer, 5-trifluoromethyl-3-(4-methoxyphenyl)-1-phenylpyrazole, a change in conditions is necessary.

Protocol 1: High-Regioselectivity Synthesis Using Hexafluoroisopropanol (HFIP)

This protocol is adapted from methodologies that have demonstrated excellent regioselectivity.[6][7]

  • Objective: To favor the formation of the 5-aryl/substituted pyrazole isomer.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

    • Substituted hydrazine (1.1 mmol, 1.1 equiv)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Table 1: Effect of Solvent on Regioselectivity for a Representative Reaction

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRatio of Isomer A : Isomer BReference
12-FurylMethylhydrazineEtOH36 : 64[6]
22-FurylMethylhydrazineTFE85 : 15[6]
32-FurylMethylhydrazineHFIP97 : 3[6]
4PhenylPhenylhydrazineEtOH48 : 52[7]
5PhenylPhenylhydrazineHFIP97 : 3[7]

Isomer A corresponds to the 5-R¹-substituted pyrazole; Isomer B to the 3-R¹-substituted pyrazole.

Advanced Strategies & Alternative Syntheses

If modifying the Knorr synthesis is insufficient, consider alternative, often more regioselective, methods.

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines typically proceeds with well-defined regioselectivity.[8]

  • 1,3-Dipolar Cycloadditions: Reactions involving nitrile imines (often generated in situ from hydrazonoyl halides) with alkynes are powerful for constructing the pyrazole core with high regiocontrol.[8][10]

  • Modern Catalytic Methods: Numerous metal-catalyzed (e.g., Copper, Ruthenium, Iron) methods have been developed that offer excellent control over regioselectivity for a wide range of substrates.[11][12]

Characterization of Regioisomers

Unambiguous identification of the formed regioisomers is critical.

  • NMR Spectroscopy: This is the most definitive method.

    • ¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents will differ between isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly informative.[13]

    • 2D NMR (NOESY/HMBC): These techniques are invaluable for confirming assignments. For example, a Nuclear Overhauser Effect (NOE) between the protons of the N1-substituent and the protons of the C5-substituent confirms that specific isomer. An HMBC correlation between the N1-substituent and the C5 carbon of the pyrazole ring provides definitive proof of structure.[14]

Caption: Using 2D NOESY NMR to distinguish between pyrazole regioisomers.

References

common impurities and byproducts in pyrazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole-3-Carboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Here you will find detailed troubleshooting guides and frequently asked questions to help you identify and resolve issues related to impurities and byproducts.

Frequently Asked Questions (FAQs)

Q1: I have multiple spots on my TLC after my pyrazole synthesis. What are the likely impurities?

A1: The identity of impurities heavily depends on your synthetic route.

  • For syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the most common byproducts are regioisomers .[1][2]

  • If you are using an amidation strategy, unreacted pyrazole-3-carboxylic acid and amine are common impurities.

  • In syntheses starting from acrylate derivatives, you may have incompletely cyclized intermediates .[3]

Q2: My final product has a persistent yellow or reddish color. What could be the cause?

A2: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material.[4] These can be complex, high-molecular-weight byproducts. Trace amounts of these impurities can be difficult to remove by simple crystallization and may require chromatographic purification.

Q3: How can I confirm the structure of the suspected regioisomer in my product?

A3: Unambiguous structure determination of regioisomers typically requires advanced spectroscopic methods. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for establishing the spatial relationship between substituents on the pyrazole ring and confirming the correct isomer.[1][5]

Q4: Is column chromatography always necessary for purification?

A4: Not always, but it is a very effective method for separating challenging impurities like regioisomers.[6][1][7] For less complex impurity profiles, such as the removal of unreacted starting materials, recrystallization or washing with appropriate solvents may be sufficient.[8][9] Another technique for purifying pyrazoles is through the formation and subsequent crystallization of their acid addition salts.[10]

Troubleshooting Guide: Impurities and Byproducts

This guide is structured by common synthetic routes to pyrazole-3-carboxamide.

Route 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

This is a widely used method for constructing the pyrazole core. However, it is prone to specific side reactions and impurity formation.

  • Symptoms: You observe two or more closely running spots on your TLC analysis. The ¹H NMR spectrum of your crude product shows duplicate sets of peaks for the pyrazole ring protons and substituents. The melting point of the isolated solid is broad.[4]

  • Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomeric pyrazoles.[2][11][12] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the nature of the substituents on both reactants.[11]

  • Troubleshooting and Resolution:

    • Reaction Optimization: To favor the formation of one regioisomer, you can modify the reaction conditions. For instance, conducting the reaction in an acidic medium or using specific solvents like N,N-dimethylacetamide can improve regioselectivity.[11]

    • Purification: If a mixture of regioisomers is formed, separation is often achievable by flash column chromatography on silica gel.[6][1][7] A systematic approach to developing a suitable eluent system using TLC is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[6]

  • Symptoms: Your product contains pyrazoline intermediates. These are often less stable and may be detected by LC-MS analysis of the crude reaction mixture.

  • Causality: The reaction between a 1,3-dicarbonyl compound and hydrazine first forms a hydrazone or enamine intermediate, which then cyclizes to a pyrazoline. A final dehydration/oxidation step yields the aromatic pyrazole.[2] Incomplete reaction or insufficiently harsh conditions can lead to the accumulation of the pyrazoline byproduct.

  • Troubleshooting and Resolution:

    • Reaction Conditions: Ensure the reaction is heated for a sufficient duration to drive the dehydration/aromatization step to completion. The use of an oxidizing agent, if compatible with your substrates, can facilitate the conversion of pyrazolines to pyrazoles.[13]

    • Purification: Pyrazolines often have different polarity compared to the corresponding pyrazoles and can typically be separated by column chromatography.

Route 2: Amidation of Pyrazole-3-Carboxylic Acid

This method involves coupling a pre-formed pyrazole-3-carboxylic acid with an amine. The impurities are generally related to unreacted starting materials or side products from the activation of the carboxylic acid.

  • Symptoms: Your purified product is contaminated with either pyrazole-3-carboxylic acid or the amine used for coupling. This is evident in the NMR spectrum (e.g., a broad singlet for the carboxylic acid proton) and by TLC analysis.

  • Causality: Incomplete reaction due to insufficient coupling agent, short reaction time, or low temperature. The pyrazole-3-carboxylic acid, being acidic, and the amine, being basic, can form a salt that is slow to react.

  • Troubleshooting and Resolution:

    • Reaction Optimization: Ensure at least a stoichiometric amount of a suitable coupling agent (e.g., DCC, EDC, HATU) is used. The reaction may require elevated temperatures or longer reaction times.

    • Work-up and Purification: An acidic wash (e.g., dilute HCl) during the work-up will remove unreacted amine. A basic wash (e.g., dilute NaHCO₃ or NaOH) will remove unreacted pyrazole-3-carboxylic acid. If both are present, sequential washes are necessary.

  • Symptoms: You observe unknown byproducts, particularly when using thionyl chloride (SOCl₂) to form the acid chloride intermediate.

  • Causality: Thionyl chloride is a highly reactive reagent that can lead to side reactions if not used under controlled conditions. Excess thionyl chloride can be difficult to remove and may react with other functional groups in your molecule.

  • Troubleshooting and Resolution:

    • Controlled Stoichiometry: Use a minimal excess of thionyl chloride.

    • Removal of Excess Reagent: After the reaction is complete, ensure all excess thionyl chloride and HCl byproduct are removed under vacuum, possibly with an azeotropic distillation using toluene.[14][15]

    • Alternative Activating Agents: Consider using milder activating agents such as oxalyl chloride with a catalytic amount of DMF.[16]

Route 3: Synthesis from Acrylate Derivatives

A common starting material for this route is ethyl 2-cyano-3-ethoxyacrylate, which reacts with hydrazine to form the pyrazole ring.

  • Symptoms: Presence of an acyclic intermediate, such as N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone, in your product mixture.[3]

  • Causality: The reaction proceeds through the formation of this intermediate, which then undergoes intramolecular cyclization.[3] Insufficient heating or inappropriate solvent can prevent the cyclization from going to completion.

  • Troubleshooting and Resolution:

    • Reaction Conditions: Refluxing in a suitable solvent like ethanol or toluene is often required to drive the cyclization.[3] Monitor the reaction by TLC until the intermediate spot is no longer visible.

  • Symptoms: Your final product is the pyrazole-3-carboxamide as desired, but you also observe the corresponding pyrazole-3-carboxylic acid.

  • Causality: If the reaction is performed under harsh acidic or basic conditions, the cyano group of the acrylate starting material or the resulting pyrazole-3-carbonitrile can be hydrolyzed to a carboxamide and further to a carboxylic acid.[17][18][19]

  • Troubleshooting and Resolution:

    • Control of pH: Maintain neutral or mildly basic/acidic conditions during the reaction and work-up to minimize hydrolysis.

    • Purification: The carboxylic acid byproduct can be removed with a basic wash during the work-up, as described in section 2.1.

Data Summary and Visualization

Table 1: Common Impurities in Pyrazole-3-Carboxamide Synthesis
Synthetic RouteCommon Impurity/ByproductPotential SourceRecommended Analytical Method
Cyclocondensation RegioisomersUse of unsymmetrical 1,3-dicarbonyl compoundsTLC, ¹H NMR, 2D-NMR (NOESY)[1][5]
Pyrazoline IntermediatesIncomplete aromatization/dehydrationLC-MS, ¹H NMR
Amidation Unreacted Pyrazole-3-Carboxylic AcidIncomplete coupling reactionTLC, ¹H NMR
Unreacted AmineIncomplete coupling reactionTLC, ¹H NMR
From Acrylates Acyclic IntermediatesIncomplete cyclizationTLC, LC-MS
Pyrazole-3-carboxylic acidHydrolysis of the nitrile groupTLC, LC-MS

Experimental Workflow for Impurity Identification and Removal

G cluster_0 Reaction Monitoring & Initial Analysis cluster_1 Troubleshooting Logic cluster_2 Purification Strategy Reaction Crude Reaction Mixture TLC TLC Analysis Reaction->TLC Spot sample NMR_Crude ¹H NMR of Crude Reaction->NMR_Crude Take aliquot Single_Spot Single Major Spot on TLC? TLC->Single_Spot Multi_Spot Multiple Spots on TLC? NMR_Clean Clean NMR Spectrum? NMR_Crude->NMR_Clean NMR_Complex Complex/Duplicate NMR Peaks? Single_Spot->NMR_Clean Yes Single_Spot->NMR_Complex No (Indicates co-eluting impurities) Multi_Spot->NMR_Complex Yes Workup Aqueous Work-up (Acid/Base Wash) NMR_Clean->Workup Proceed Column Column Chromatography NMR_Complex->Column Likely Regioisomers or other complex mixture Crystallization Recrystallization Workup->Crystallization Pure_Product Pure Product Crystallization->Pure_Product Column->Pure_Product

Caption: Workflow for impurity diagnosis and purification.

Byproduct Formation Pathway in Cyclocondensation

G cluster_0 Reaction Pathways cluster_1 Products Reactants Unsymmetrical 1,3-Diketone + Hydrazine Attack_C1 Attack at Carbonyl 1 Reactants->Attack_C1 Attack_C2 Attack at Carbonyl 2 Reactants->Attack_C2 Isomer_A Regioisomer A (Desired Product) Attack_C1->Isomer_A Cyclization Isomer_B Regioisomer B (Byproduct) Attack_C2->Isomer_B Cyclization

Caption: Formation of regioisomers in pyrazole synthesis.

References

microwave-assisted synthesis for improving pyrazole reaction times

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving pyrazole reaction times and overall synthesis efficiency. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower your research.

The Inherent Advantage of Microwave Synthesis for Pyrazoles

Pyrazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Traditional synthesis methods, however, can be time-consuming. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, dramatically accelerating reaction rates by 10 to 1,000 times compared to conventional heating methods.[3] This acceleration stems from the unique heating mechanism of microwaves. Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing rapid, uniform heating throughout the sample.[4][5][6] This efficient energy transfer not only shortens reaction times but can also lead to higher yields and cleaner reaction profiles.[5][7]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[5][7][8] Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[4][6] In the presence of ions, the oscillating electric field induces ionic motion, and the resistance to this flow results in heat generation.[6]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when transitioning to or optimizing microwave-assisted pyrazole synthesis.

Q1: Why is microwave synthesis so much faster than conventional heating for pyrazole synthesis?

The significant reduction in reaction time is a primary advantage of microwave synthesis.[9] This is due to several factors:

  • Rapid, Volumetric Heating: Microwaves heat the entire reaction mixture simultaneously and directly, bypassing the slow process of conductive heat transfer from the vessel walls.[3][10]

  • Higher Temperatures: In sealed vessels, microwave reactors can safely reach temperatures well above the solvent's boiling point, which, according to the Arrhenius equation, dramatically increases the reaction rate.[11] A general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[11]

  • Selective Heating: Microwaves can selectively heat polar reagents within a non-polar solvent, leading to localized superheating at the molecular level and further accelerating the reaction.[6][11]

Q2: How do I choose the right solvent for my microwave-assisted pyrazole synthesis?

Solvent selection is critical for successful microwave synthesis. The ideal solvent should have a high dielectric constant and a high tangent delta (tan δ), which indicates its ability to efficiently absorb and convert microwave energy into heat.[9]

  • Polar Solvents: Polar solvents like ethanol, methanol, acetic acid, and dimethylformamide (DMF) are commonly used and are excellent microwave absorbers.[12] Methanol, for instance, is often chosen for cyclocondensation reactions due to its high tan δ value.[13]

  • Solvent-Free (Neat) Reactions: In some cases, the reactants themselves are polar enough to absorb microwave energy, allowing for solvent-free reactions.[12][14][15] This is a particularly "green" approach, as it reduces solvent waste.[12][16]

  • Ionic Liquids: Ionic liquids are excellent microwave absorbers and can serve as both the solvent and catalyst, offering advantages like thermal stability and low vapor pressure.[9]

Q3: Can I use a standard kitchen microwave for my experiments?

Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely dangerous and highly discouraged.[12][17] Domestic ovens lack the necessary safety features and precise controls for temperature, pressure, and power, which can lead to explosions and poor reproducibility.[12][17] Always use a dedicated scientific microwave reactor designed for laboratory use, which includes features for sealed-vessel reactions, accurate monitoring, and uniform microwave distribution.[12][17]

Q4: What are typical power settings and reaction times for pyrazole synthesis?

These parameters are highly dependent on the specific reactants, solvent, and reaction scale. However, a general starting point can be found in the literature. Power settings often range from 100W to 420W, with reaction times typically between 2 and 20 minutes.[12][18][19] It is crucial to optimize these conditions for each specific reaction to achieve the best results.[12]

Troubleshooting Guide

Even with the advantages of microwave synthesis, you may encounter challenges. This guide provides solutions to common problems in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inefficient microwave absorption by the reaction mixture.- Reaction temperature is too low.- Incorrect solvent or lack of a suitable catalyst.- Insufficient reaction time.- Add a small amount of a polar solvent or a susceptor (an inert, high-dielectric material) to improve energy absorption.[12]- Increase the microwave power or the target temperature.[12]- Screen different polar solvents (e.g., ethanol, DMF, acetic acid).[12]- Introduce a suitable catalyst if applicable to your reaction.[12]- Incrementally increase the reaction time and monitor progress using TLC.
Formation of Side Products - Reaction temperature is too high, leading to decomposition or alternative reaction pathways.- Prolonged reaction time.- Reduce the target temperature and/or microwave power.- Optimize the reaction time; microwave reactions are rapid, and prolonged heating can be detrimental.- Consider a solvent with a lower boiling point or a less efficient microwave absorber to moderate the heating rate.
Poor Reproducibility - Inconsistent sealing of the reaction vessel, leading to pressure variations.- Inaccurate temperature or pressure readings.- Non-homogenous reaction mixture.- Ensure the microwave vial is sealed correctly before each experiment.[20]- Calibrate the temperature and pressure sensors of your microwave reactor according to the manufacturer's instructions.- Ensure proper stirring of the reaction mixture to maintain homogeneity.[20]
Reaction Does Not Go to Completion - Insufficient microwave power or temperature.- Depletion of a limiting reagent.- Catalyst deactivation.- Increase the microwave power or set temperature.- Verify the stoichiometry of your reactants.- Consider adding the catalyst in portions or using a more robust catalyst.
Safety Concerns (e.g., vessel failure) - Exceeding the pressure or temperature limits of the reaction vessel.- Using damaged or non-certified vessels.- Highly exothermic or gas-producing reactions.- Always operate within the manufacturer's recommended temperature and pressure limits for the vessels.[17]- Use only certified pressure tubes and accessories from the original manufacturer.[17]- For unknown or potentially vigorous reactions, start with small-scale experiments and ramp up the temperature slowly.[17]

Experimental Protocol: A General Method for Microwave-Assisted Pyrazole Synthesis

This protocol provides a general framework for the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate.

Materials:

  • Substituted chalcone (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (3 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Microwave reactor with appropriate sealed vessels (e.g., 10 mL capacity)

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a clean, dry microwave reaction vessel.

  • Addition of Reagents: To the vessel, add the substituted chalcone (1 mmol) and ethanol (3 mL). Stir the mixture until the chalcone is dissolved.

  • Addition of Hydrazine and Catalyst: Add hydrazine hydrate (1.2 mmol) followed by a catalytic amount of glacial acetic acid to the reaction mixture.

  • Sealing the Vessel: Securely seal the vessel with the appropriate cap. It is critical that the vial is sealed completely to ensure safe pressurization.[20]

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Set the reaction parameters as follows (these are starting points and should be optimized):

    • Temperature: 100-120 °C

    • Time: 5-15 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, the vessel will be cooled to a safe temperature (typically below 50°C) by the instrument's cooling system before it can be handled.[21]

  • Work-up and Isolation:

    • Once cooled, carefully open the reaction vessel in a fume hood.

    • Pour the reaction mixture into ice-cold water.

    • The solid product that precipitates out is collected by vacuum filtration.

    • Wash the solid with cold water and dry it.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized pyrazole using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for success. The following diagram illustrates the key steps in the microwave-assisted synthesis of pyrazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis reagents Combine Chalcone, Hydrazine Hydrate, Ethanol, and Acetic Acid vessel Place in Microwave Vessel with Stir Bar reagents->vessel seal Securely Seal Vessel vessel->seal irradiate Irradiate in Microwave Reactor (Set Temp, Time, Power) seal->irradiate cool Cool to < 50°C irradiate->cool precipitate Pour into Ice Water & Precipitate Product cool->precipitate filter Filter and Dry Product precipitate->filter purify Recrystallize (if needed) filter->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

Logical Relationships in Microwave Synthesis Optimization

Optimizing a microwave-assisted reaction involves understanding the interplay between various parameters. The diagram below illustrates these relationships.

optimization_logic Temp Temperature Time Time Temp->Time Higher temp, shorter time Yield Yield & Purity Temp->Yield Directly proportional (Arrhenius) Time->Yield Affects completion & side products Power Power Power->Temp Controls heating rate Solvent Solvent Choice Solvent->Temp Determines max temp & pressure Solvent->Power Affects absorption efficiency

Caption: Key parameter relationships in microwave synthesis optimization.

References

Validation & Comparative

An In Vivo Comparative Guide to Validating the Efficacy of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide, a novel compound from the pyrazole carboxamide class. While direct in vivo data for this specific molecule is emerging, its structural similarity to known anticancer agents suggests a potential mechanism of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP inhibitors have become a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations.[4][5][6][7]

This document outlines a rigorous, comparative in vivo study designed to objectively assess the therapeutic efficacy of this compound against established PARP inhibitors. The experimental design is rooted in the principle of synthetic lethality, where the inhibition of PARP in HRR-deficient cancer cells leads to catastrophic DNA damage and subsequent cell death.[7]

Rationale and Strategic Overview

The core hypothesis is that this compound (hereinafter referred to as 'Compound-X' for clarity) functions as a PARP inhibitor. PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs).[5][8][9] When PARP is inhibited, these SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[6] In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with mutations in key HRR genes like BRCA1 or BRCA2, this repair mechanism is compromised.[4][6] The resulting accumulation of unrepaired DSBs triggers apoptosis, creating a synthetic lethal interaction that selectively kills cancer cells while sparing normal tissues.[7]

This guide proposes a head-to-head comparison of Compound-X with Olaparib, a first-in-class, FDA-approved PARP inhibitor for cancers with germline BRCA mutations.[5][10] This comparison will provide a clear benchmark for evaluating the relative potency and potential therapeutic advantages of Compound-X.

Experimental Design: A Multi-Arm Xenograft Study

To robustly evaluate the in vivo efficacy, a patient-derived xenograft (PDX) model is recommended. PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, often better reflect the complexity and heterogeneity of human tumors compared to traditional cell line-derived xenografts.[11] The selected PDX model should be one derived from a triple-negative breast cancer (TNBC) or high-grade serous ovarian cancer patient with a confirmed pathogenic BRCA1 mutation.[11][12]

G cluster_0 Pre-Clinical Preparation cluster_1 In Vivo Study Phase cluster_2 Post-Mortem Analysis PDX_acq Acquire BRCA1-mutant TNBC PDX Model Expansion Tumor Expansion in Nude Mice (NU/J) PDX_acq->Expansion Harvest Harvest & Fragment Tumor Tissue Expansion->Harvest Implantation Subcutaneous Implantation of Tumor Fragments Harvest->Implantation Surgical Implantation Tumor_growth Monitor Tumor Growth (Volume ~150-200 mm³) Implantation->Tumor_growth Randomization Randomize Mice into Treatment Groups (n=10/group) Tumor_growth->Randomization Dosing Initiate Daily Dosing (28 Days) Randomization->Dosing Monitoring Daily Health Monitoring & Bi-weekly Tumor Measurement Dosing->Monitoring Endpoint Study Endpoint: Tumor Volume >2000 mm³ or Pre-defined criteria Monitoring->Endpoint Necropsy Necropsy & Tumor Excision Endpoint->Necropsy Tissue Collection Pharmacodynamics Pharmacodynamic Analysis (PAR levels, γH2AX) Necropsy->Pharmacodynamics Histology Histopathological Evaluation (H&E, Ki-67) Necropsy->Histology

Caption: Workflow for the in vivo validation of Compound-X.

GroupTreatment AgentDosageRoute of AdministrationFrequency
1Vehicle Control10 mL/kgOral GavageDaily
2Compound-XDose 1 (e.g., 25 mg/kg)Oral GavageDaily
3Compound-XDose 2 (e.g., 50 mg/kg)Oral GavageDaily
4Olaparib (Positive Control)50 mg/kgOral GavageDaily

Dosages for Compound-X are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

Detailed Experimental Protocols
  • Animal Strain: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for a minimum of 7 days under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Tumor Implantation: Anesthetize mice using isoflurane. Subcutaneously implant a 3x3 mm tumor fragment from a BRCA1-mutated TNBC PDX model into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth bi-weekly using digital calipers. Tumor volume (V) will be calculated using the formula: V = (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize mice into the four treatment groups (n=10 per group), ensuring a similar mean tumor volume across all groups.

  • Vehicle Formulation: A suitable vehicle (e.g., 0.5% methylcellulose in sterile water) should be prepared.

  • Compound-X and Olaparib Formulation: Suspend Compound-X and Olaparib in the vehicle to the desired concentrations. Formulations should be prepared fresh daily or as stability data permits.

  • Administration: Administer the assigned treatment to each mouse via oral gavage daily for 28 consecutive days.

  • Monitoring: Monitor animal body weight and overall health daily.

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Secondary Efficacy Endpoint: Tumor regression and survival analysis.

  • Pharmacodynamic (PD) Analysis: Two hours after the final dose on Day 28, a subset of tumors (n=3 per group) will be harvested.

    • PAR level analysis: Tumor lysates will be analyzed by ELISA or Western blot to quantify the levels of poly(ADP-ribose) (PAR), a direct marker of PARP activity.[13] Effective PARP inhibition should lead to a significant reduction in PAR levels.

    • DNA Damage Marker: Immunohistochemistry (IHC) for phosphorylated H2AX (γH2AX) will be performed on tumor sections. An increase in γH2AX foci indicates an accumulation of DNA double-strand breaks, a downstream consequence of PARP inhibition in HRR-deficient cells.

Comparative Data Analysis

The efficacy of Compound-X will be benchmarked against the vehicle control and the clinical standard, Olaparib.

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Complete Regressions (n)Partial Regressions (n)
Vehicle Control[Experimental Data]N/A[Experimental Data][Experimental Data]
Compound-X (25 mg/kg)[Experimental Data][Calculated Data][Experimental Data][Experimental Data]
Compound-X (50 mg/kg)[Experimental Data][Calculated Data][Experimental Data][Experimental Data]
Olaparib (50 mg/kg)[Experimental Data][Calculated Data][Experimental Data][Experimental Data]
Treatment GroupMean PAR Level (% of Vehicle)Mean γH2AX Positive Nuclei (%)Mean Body Weight Change (%)
Vehicle Control100%[Experimental Data][Experimental Data]
Compound-X (25 mg/kg)[Experimental Data][Experimental Data][Experimental Data]
Compound-X (50 mg/kg)[Experimental Data][Experimental Data][Experimental Data]
Olaparib (50 mg/kg)[Experimental Data][Experimental Data][Experimental Data]
Mechanism of Action: The PARP Inhibition Pathway

The proposed mechanism of action for Compound-X is the inhibition of PARP, leading to synthetic lethality in BRCA1-mutant cancer cells.

cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-mutant Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP-1/2 Activation SSB1->PARP1 DSB1 Replication Fork Collapse (Double-Strand Break - DSB) SSB1->DSB1 If PARP Inhibited BER1 Base Excision Repair (BER) PARP1->BER1 Survival1 DNA Repair & Cell Survival BER1->Survival1 SSB Repaired HRR1 Homologous Recombination Repair (HRR) DSB1->HRR1 HRR1->Survival1 DSB Repaired SSB2 Single-Strand Break (SSB) CompoundX Compound-X (PARP Inhibitor) SSB2->CompoundX DSB2 Replication Fork Collapse (Double-Strand Break - DSB) SSB2->DSB2 Unrepaired SSBs PARP2 PARP-1/2 Blocked CompoundX->PARP2 HRR2 Defective HRR (BRCA1 mutation) DSB2->HRR2 Apoptosis Apoptosis & Cell Death HRR2->Apoptosis DSB Unrepaired

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Conclusion and Future Directions

This guide details a robust, comparative in vivo study to validate the efficacy of this compound as a potential PARP inhibitor. Objective comparison against Olaparib in a clinically relevant PDX model will provide critical data on its relative potency, tolerability, and pharmacodynamic activity. Positive results from this study would warrant further investigation, including combination studies with chemotherapy or immunotherapy, and exploration in other HRR-deficient tumor models. The self-validating nature of the protocols, which correlate antitumor activity with clear pharmacodynamic readouts (PAR reduction and γH2AX induction), ensures high confidence in the generated data.

References

The Pyrazole-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis

The pyrazole-carboxamide core is a cornerstone in contemporary medicinal chemistry and agrochemical development, demonstrating remarkable versatility across a spectrum of biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of pyrazole-carboxamide derivatives, providing a comparative analysis of their performance as kinase inhibitors, fungicides, and antimicrobial agents. We will delve into the nuanced molecular interactions that govern their efficacy and selectivity, supported by experimental data and detailed protocols for researchers in drug and pesticide discovery.

Pyrazole-Carboxamides as Potent Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole-carboxamide scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[1]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora A kinase.[2][3]

Structure-Activity Relationship (SAR) Insights:

The core SAR for this class of inhibitors can be dissected by examining the substitutions at key positions of the pyrazole and the N-phenyl ring of the carboxamide.

  • N1-phenyl group of Pyrazole: A 2,4-dichlorophenyl substituent at this position is often crucial for high potency.[4]

  • C3-phenyl group of Pyrazole: Substitutions on this phenyl ring can modulate activity.

  • N-phenyl group of Carboxamide: The nature and position of substituents on this ring are critical for activity and selectivity. Bulky, electron-withdrawing groups at the R1 and R2 positions of the N-phenyl ring are generally favored for enhanced inhibitory activity.[3][5]

Comparative Analysis of Aurora A Kinase Inhibitors:

Compound IDR1 (N-phenyl)R2 (N-phenyl)IC50 (µM) against HCT116IC50 (µM) against MCF-7Aurora-A Kinase IC50 (µM)Reference
10e H4-OCH30.39 ± 0.060.46 ± 0.040.16 ± 0.03[2]
Positive Control -----[2]

Data presented is a selection from the cited literature to illustrate SAR trends.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and drug-resistant mutant forms of the receptor.[6]

SAR Insights:

The key to the activity of these compounds lies in their ability to form a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR.

  • Warhead Moiety: The presence of an electrophilic group, such as an acrylamide, is essential for the covalent interaction.

  • Pyrazolopyrimidine Core: This core structure serves as a scaffold to correctly orient the warhead and other substituents within the active site.

  • Substituents on the N-phenyl ring: Modifications in this region influence potency and pharmacokinetic properties.

Comparative Analysis of Pan-FGFR Inhibitors:

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)Cell Proliferation IC50 (nM) (SNU-16)Reference
10h 4641996259[6]

Data from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives illustrates the potent activity of these covalent inhibitors.[6]

SAR_Kinase_Inhibitors cluster_pyrazole Pyrazole Core cluster_carboxamide Carboxamide Linker cluster_substituent Peripheral Substituent Py Pyrazole Ring N1 N1-Substituent (e.g., Dichlorophenyl for CB1) Py->N1 Selectivity C3 C3-Substituent (e.g., Phenyl) Py->C3 Activity C5 C5-Substituent (e.g., p-Substituted Phenyl for CB1) Py->C5 Potency Carboxamide Carboxamide Moiety Py->Carboxamide Core Linker R_group R-Group (Influences Potency & Selectivity) Carboxamide->R_group Target Interaction

Caption: General SAR of Pyrazole-Carboxamide Kinase Inhibitors.

Pyrazole-Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture

Succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, is a well-established target for fungicides. Pyrazole-carboxamides are a prominent class of SDHIs, with several commercialized products used for crop protection.[7][8][9]

SAR Insights:

The fungicidal activity of pyrazole-carboxamide SDHIs is highly dependent on the substituents on both the pyrazole and the N-aryl moieties.

  • Pyrazole Ring Substituents: A difluoromethyl group at the C3 position of the pyrazole ring is often associated with high activity.[10]

  • N-aryl Moiety: The nature of the aromatic ring attached to the carboxamide nitrogen is a critical determinant of the antifungal spectrum and potency. The presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold has been shown to significantly increase antifungal activity.[10]

Comparative Analysis of Pyrazole-Carboxamide SDHIs against Rhizoctonia cerealis

Compound IDEC50 (µg/mL)Reference
11ea 0.93[10]
Thifluzamide (Control) 23.09[10]
Lead Compound A1 2.01[10]

This data highlights the significant improvement in antifungal potency achieved through rational design based on SAR.[10]

SDHI_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies start Design of Pyrazole-Carboxamide Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Antifungal Assay (Mycelium Growth Inhibition) purification->in_vitro ec50 Determination of EC50 Values in_vitro->ec50 in_vivo In Vivo Fungicidal Activity (Detached Leaf Assay) ec50->in_vivo sar_analysis Structure-Activity Relationship Analysis ec50->sar_analysis in_vivo->sar_analysis docking Molecular Docking with SDH docking->sar_analysis

Caption: Experimental workflow for developing SDHI fungicides.

Antimicrobial and Antitubercular Pyrazole-Carboxamides

The pyrazole-carboxamide scaffold has also been explored for its antibacterial and antifungal properties against human pathogens.[11][12][13] Certain derivatives have shown promising activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[12][14]

SAR Insights:

  • Substituents on the N-phenyl ring: The presence of electron-donating groups on the N-phenyl ring of the carboxamide has been associated with noticeable inhibition of bacterial growth.[13]

  • Overall Lipophilicity: The lipophilicity of the molecule can influence its ability to penetrate bacterial cell walls.

Comparative Antimicrobial Activity:

Some synthesized compounds have demonstrated substantial activity against various bacterial and fungal strains, with certain derivatives outperforming standard antibiotics like ampicillin and ciprofloxacin in specific assays.[15] For instance, some derivatives show a good tendency for inhibiting Gram-positive bacteria.[13] Additionally, novel pyrazole-4-carboxamide derivatives have shown potential as antitubercular agents against the Mycobacterium tuberculosis H37Rv strain.[15]

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxamide Derivatives

A common synthetic route involves the amidation of a pyrazole-4-carboxylic acid derivative.

  • Activation of Carboxylic Acid: The pyrazole-4-carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Coupling: The desired aniline derivative is added to the reaction mixture, often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then subjected to an aqueous work-up, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-carboxamide derivative.[11]

In Vitro Antifungal Mycelium Growth Inhibition Assay

This assay is widely used to determine the efficacy of fungicidal compounds.

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug of the test fungus (e.g., Rhizoctonia solani) is placed in the center of the solidified agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[16]

Conclusion

The pyrazole-carboxamide scaffold is a testament to the power of privileged structures in medicinal and agricultural chemistry. Through systematic SAR studies and rational design, researchers have successfully developed potent and selective modulators of diverse biological targets. The insights and comparative data presented in this guide underscore the importance of understanding the intricate relationship between chemical structure and biological activity. As research continues, we can anticipate the emergence of new pyrazole-carboxamide derivatives with enhanced efficacy, improved safety profiles, and novel mechanisms of action, addressing unmet needs in human health and food security.

References

A Senior Application Scientist's Guide to Pyrazole Compounds as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery

The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, making them one of the most important targets in modern pharmacology.[1] These enzymes, existing primarily as two isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, which are lipid mediators of pain, inflammation, and fever.[2][3] While COX-1 is constitutively expressed and serves "housekeeping" functions like protecting the gastric mucosa and maintaining kidney function, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[3][4][5][6] This distinction is the cornerstone of modern non-steroidal anti-inflammatory drug (NSAID) development.

The challenge has always been to inhibit the pro-inflammatory COX-2 without affecting the protective COX-1, thereby minimizing common NSAID side effects like gastrointestinal bleeding.[7] In this context, the pyrazole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold".[7][8][9][10] Its unique structural and electronic properties allow for the design of highly potent and selective COX inhibitors. Commercially successful drugs like Celecoxib have validated the pyrazole core's utility, paving the way for extensive research into new derivatives with tailored inhibitory profiles.[8]

This guide provides an in-depth comparison of key pyrazole-based compounds, detailing their inhibitory effects on COX enzymes. We will explore the structural basis for their selectivity, present the experimental data that defines their activity, and provide detailed protocols for researchers to conduct these evaluations in their own laboratories.

The Prostaglandin Synthesis Pathway: A Tale of Two COX Isoforms

The therapeutic action of pyrazole-based NSAIDs is rooted in their ability to interrupt the prostaglandin synthesis pathway. The process begins when cellular stimuli, such as inflammatory signals, trigger the release of arachidonic acid from the cell membrane.[3] Both COX-1 and COX-2 enzymes then act on arachidonic acid, converting it through a two-step process into Prostaglandin H2 (PGH2).[3][11] This unstable intermediate is then rapidly converted by various terminal synthases into a range of biologically active prostanoids, including Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain.[3][11]

The fundamental difference lies in their expression and function. COX-1 is a constant presence, producing prostanoids needed for physiological homeostasis.[6][12] In contrast, COX-2 expression is typically low in most tissues but is dramatically induced by cytokines and growth factors during an inflammatory response, leading to a surge in pro-inflammatory prostaglandins.[2][13] Therefore, selective inhibition of COX-2 is the desired therapeutic strategy to reduce inflammation while sparing the essential functions of COX-1.

COX_Pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (PGE2, PGI2, TXA2, etc.) PGH2->Prostanoids Isomerases Physiological Physiological Functions (Gastric Protection, Platelet Aggregation) Prostanoids->Physiological Inflammatory Inflammatory Response (Pain, Fever, Swelling) Prostanoids->Inflammatory

Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Structural Rationale for COX-2 Selectivity

The ability to design pyrazole compounds that selectively target COX-2 stems from a critical structural difference between the two enzyme isoforms. Although they share a high degree of sequence homology, a single amino acid substitution creates a crucial distinction in their active sites. In COX-1, the residue at position 523 is a bulky isoleucine, whereas in COX-2 it is a smaller valine.[1]

This substitution means the COX-2 active site possesses an additional, accessible hydrophobic side-pocket that is sterically hindered in COX-1. Diaryl pyrazole inhibitors, like Celecoxib, are engineered to exploit this feature. These molecules typically possess a central pyrazole ring flanked by two aryl rings. One of these aryl rings carries a specific pharmacophore, commonly a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2Me) group.[14][15] This side group is perfectly sized to fit into the unique COX-2 side-pocket, anchoring the inhibitor with high affinity.[13][16] Because the bulkier isoleucine of COX-1 blocks access to this pocket, these drugs cannot bind as effectively, leading to their COX-2 selectivity.

Selectivity_Logic cluster_inhibitor Pyrazole Inhibitor cluster_enzymes COX Enzyme Active Sites Inhibitor Diaryl Pyrazole Core Sulfonamide Side Group COX1 COX-1 Active Site Isoleucine 523 Blocked Pocket Inhibitor:side->COX1:pocket1 Steric Hindrance COX2 COX-2 Active Site Valine 523 Accessible Side-Pocket Inhibitor:side->COX2:pocket2 Favorable Binding Outcome1 Weak Binding Low Inhibition COX1->Outcome1 Outcome2 Strong Binding High Inhibition (Selectivity) COX2->Outcome2 InVitro_Workflow start Start prep Prepare Reagents: - Purified COX-1/COX-2 Enzyme - Test Compounds (serial dilutions) - Heme Cofactor - Colorimetric Substrate (TMPD) start->prep plate Plate Setup (96-well): - Add Assay Buffer, Heme, Enzyme - Add Test Compound or Control - Incubate (e.g., 5 min at 25°C) prep->plate react Initiate Reaction: - Add Colorimetric Substrate - Add Arachidonic Acid plate->react measure Measure Absorbance: - Read plate at 590 nm - Kinetic or endpoint reading react->measure analyze Data Analysis: - Calculate % Inhibition vs. Control - Plot Dose-Response Curve - Determine IC50 Value measure->analyze end End analyze->end CellBased_Workflow start Start cell_culture Cell Culture: - Seed RAW 264.7 cells in 96-well plate - Incubate until adherent (e.g., 24h) start->cell_culture pretreat Pre-treatment: - Replace media with fresh media - Add serial dilutions of test compound - Incubate (e.g., 1h) cell_culture->pretreat induce Induce COX-2: - Add LPS to all wells (except negative control) - Incubate (e.g., 18-24h) pretreat->induce collect Collect Supernatant: - Centrifuge plate to pellet cells - Carefully collect the supernatant induce->collect elisa Quantify PGE2 by ELISA: - Perform competitive ELISA on supernatant - Measure absorbance/fluorescence collect->elisa analyze Data Analysis: - Calculate PGE2 concentration from standard curve - Determine % Inhibition and IC50 elisa->analyze end End analyze->end

References

A Senior Application Scientist's Guide to Validating Target Engagement for Pyrazole-Based Compounds in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Potency to Cellular Efficacy

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Its unique physicochemical properties often lead to favorable pharmacological effects.[1][2] However, the journey from a biochemically potent pyrazole "hit" to a viable clinical candidate is fraught with challenges. A primary hurdle is confirming that a compound engages its intended target within the complex and dynamic environment of a living cell.[4]

Demonstrating target engagement in cells is a critical step that links a compound's biochemical activity to its cellular and physiological effects.[4][5][6] It provides crucial evidence for the mechanism of action (MoA), which is strongly linked to an increased likelihood of success in clinical trials.[5][7] Without this validation, promising compounds may fail due to poor cell permeability, rapid metabolism, or engagement of unintended off-targets, leading to wasted time and resources.

This guide provides an in-depth comparison of leading experimental methodologies to confirm and quantify the interaction of pyrazole-based compounds with their protein targets in cells. We will delve into the principles, provide field-tested protocols, and discuss the strategic application of each technique to empower researchers in making robust, data-driven decisions in their drug discovery programs.

Comparative Overview of Key Target Engagement Methodologies

Choosing the right assay depends on the specific research question, the nature of the target protein, and the stage of the drug discovery project.[5][8] Here, we compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and Chemical Proteomics.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET® Target Engagement Chemical Proteomics
Principle Ligand binding alters protein thermal stability.Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer.Affinity-based or activity-based probes to pull down and identify protein targets from cell lysates.
Physiological Context Intact cells or cell lysates.Live intact cells, real-time measurement.Cell lysates or intact cells (with photoaffinity probes).
Throughput Low (Western Blot) to High (HT-CETSA formats).[9][10]High, suitable for screening.[11]Low to Medium.
Primary Output Thermal shift (ΔTagg), Cellular EC50.[12][13]Intracellular IC50/EC50, Residence Time.[14]Target identification, off-target profiling, occupancy.
Reagent Requirement Target-specific antibody (for Western blot).NanoLuc® fusion protein, fluorescent tracer.[15]Synthesis of chemical probes (e.g., with biotin or photo-reactive groups).[16][17]
Key Advantage Label-free for both compound and endogenous protein (in classic format).[10]Real-time kinetics in live cells.[14]Unbiased, proteome-wide discovery of on- and off-targets.[18]
Key Limitation Not all binding events cause a thermal shift; can be challenging for membrane proteins.[13]Requires genetic modification of the target protein; tracer development can be a bottleneck.[15]Technically complex; indirect measure of engagement in some formats.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the study of compound-target interactions in a native cellular environment.[12] The foundational principle is that the binding of a ligand, such as a pyrazole-based inhibitor, typically stabilizes its target protein, resulting in an increased resistance to thermal denaturation.[13]

This change in thermal stability is detected by heating cell lysates or intact cells across a temperature gradient, separating the soluble (folded) protein fraction from the aggregated (unfolded) fraction, and quantifying the amount of soluble target protein remaining at each temperature.[12][13] A positive thermal shift (an increase in the aggregation temperature, Tagg) is a direct indicator of target engagement.[10] CETSA has been successfully used to validate the engagement of pyrazole-based inhibitors with their targets, such as lactate dehydrogenase A (LDHA).[12][19]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_process Processing & Detection cluster_analysis Data Analysis cells Culture Cells treat Treat cells with Pyrazole Compound or Vehicle (DMSO) cells->treat heat Aliquot and heat samples across a temperature gradient (e.g., 40°C to 70°C) treat->heat lyse Cell Lysis (e.g., Freeze-thaw) heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge detect Quantify soluble protein (Western Blot, ELISA, etc.) centrifuge->detect plot Plot % Soluble Protein vs. Temperature detect->plot shift Determine Thermal Shift (ΔTagg) and/or Cellular EC50 plot->shift

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

This protocol outlines the steps for a classic CETSA experiment using Western blotting for detection.

1. Cell Culture and Treatment: a. Seed cells (e.g., K562) in a suitable culture dish and grow to ~80% confluency. The causality here is to ensure enough protein is available for detection while cells are still in a healthy, logarithmic growth phase. b. Treat the cells with the desired concentration of the pyrazole-based compound or vehicle control (e.g., 0.1% DMSO). Incubate for a duration sufficient to allow cell penetration and target binding (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge: a. Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. The inhibitors are critical to prevent protein degradation after cell lysis, ensuring the integrity of the target protein. b. Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube). c. Heat the individual aliquots to different temperatures for 3 minutes using a thermal cycler with a gradient function (e.g., from 40°C to 70°C in 3°C increments). A non-heated sample serves as a control for total soluble protein.

3. Lysis and Separation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method effectively disrupts cell membranes without using detergents that might interfere with protein stability. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

4. Protein Quantification and Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a standard method like the BCA assay. This step is crucial for equal loading in the subsequent Western blot. c. Prepare samples for SDS-PAGE, load equal amounts of total protein per lane, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific to the target protein. e. Develop the blot and quantify the band intensities using densitometry software.

Data Analysis and Interpretation
  • Melt Curve Generation: For each treatment condition (vehicle vs. compound), normalize the band intensity at each temperature to the intensity of the non-heated control (100% soluble). Plot the normalized intensity (%) against temperature to generate a "melt curve."

  • Thermal Shift (ΔTagg): The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) represents the thermal shift. A positive shift indicates stabilization and target engagement.

  • Isothermal Dose-Response (ITDR): To determine a cellular EC50, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature where a significant shift is observed, e.g., Tagg of the vehicle). Plot the soluble protein fraction against the compound concentration to generate a dose-response curve and calculate the EC50.[13]

Method 2: NanoBRET® Target Engagement Assay

The NanoBRET® Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[15] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[20]

In this system, the target protein is expressed as a fusion with the bright, small NanoLuc® luciferase (the donor).[14] A cell-permeable fluorescent tracer (the acceptor) that reversibly binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the donor and acceptor are in close proximity, and adding the NanoLuc® substrate results in energy transfer and a BRET signal.[15] A test compound, such as a pyrazole derivative, that binds to the same target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[20]

Visualizing the NanoBRET® Mechanism

Caption: Mechanism of the NanoBRET® Target Engagement assay.

Detailed Protocol: NanoBRET® TE Assay

This protocol outlines the general steps for determining the intracellular potency of a pyrazole compound.

1. Cell Preparation and Transfection: a. The day before the assay, transfect cells (e.g., HEK293T) with a vector encoding the target protein fused to NanoLuc® luciferase. The choice of N- or C-terminal fusion must be empirically determined to ensure protein functionality. b. Plate the transfected cells into a 96-well white assay plate. A white plate is essential to maximize the luminescent signal.

2. Compound and Tracer Addition: a. Prepare serial dilutions of the pyrazole test compound in Opti-MEM® I Reduced Serum Medium. b. Prepare a solution of the NanoBRET® tracer and extracellular NanoLuc® inhibitor in Opti-MEM®. The tracer concentration should be pre-determined and is typically near its EC50 value for optimal assay window.[14] The extracellular inhibitor prevents any signal from non-internalized luciferase. c. Add the test compound dilutions to the cells, followed immediately by the tracer solution. Include "no compound" (tracer only) and "no tracer" (background) controls.

3. Incubation and Signal Detection: a. Incubate the plate at 37°C in a 5% CO2 incubator for a set period (e.g., 2 hours) to allow the system to reach equilibrium. b. Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. c. Add the substrate to all wells. d. Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) simultaneously.

Data Analysis and Interpretation
  • Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor emission signal by the donor emission signal.

  • Normalize Data: Subtract the background BRET ratio (from "no tracer" wells) from all other values. The "tracer only" wells represent 100% engagement (or 0% inhibition). Express the data from compound-treated wells as a percentage of this maximum signal.

  • Determine IC50: Plot the normalized BRET ratio (%) against the logarithm of the test compound concentration. Fit the data using a four-parameter logistic regression model to determine the intracellular IC50 value, which reflects the compound's potency in a live-cell environment.[20]

Method 3: Chemical Proteomics for Target Identification and Validation

While CETSA and NanoBRET® are excellent for validating engagement with a known target, chemical proteomics offers a powerful, unbiased approach to identify all cellular proteins a compound interacts with.[18] This is particularly valuable for pyrazole compounds that may have unknown off-targets or for phenotypic screening hits where the target is unknown.[17][21]

Common strategies involve synthesizing a pyrazole analog that incorporates a reactive group (e.g., a photo-activatable group for photoaffinity labeling) and/or an enrichment handle (e.g., biotin).[16][17] The probe is incubated with cells or lysates, the reactive group is activated to form a covalent bond with interacting proteins, and the biotin handle is used to pull down the protein-probe complexes for identification by mass spectrometry.[16][22]

Key Chemical Proteomics Approaches
  • Affinity Purification-Mass Spectrometry (AP-MS): Uses an immobilized pyrazole compound to "fish" for binding partners from a cell lysate. Competition experiments with the free, unmodified compound are crucial to distinguish specific binders from non-specific ones.[16]

  • Photoaffinity Labeling (PAL): A probe with a photo-reactive group is added to intact cells. Upon UV irradiation, it covalently crosslinks to nearby proteins. This "freezes" the interaction in its native cellular context before lysis and purification, providing a more accurate snapshot of engagement.[17][22]

Generalized Workflow for Chemical Proteomics
  • Probe Synthesis: Design and synthesize a pyrazole analog with minimal structural perturbation that includes an enrichment handle and/or a reactive group.

  • Cellular Labeling: Incubate intact cells or lysate with the probe. For PAL, irradiate with UV light.

  • Lysis and Enrichment: Lyse the cells and use affinity media (e.g., streptavidin beads for a biotin probe) to enrich for probe-bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., competition with excess free compound). This analysis confirms the intended target and reveals potential off-targets.

Conclusion: An Integrated Strategy for Robust Validation

No single method for determining target engagement is universally superior. The most robust validation strategies employ an orthogonal approach, using multiple, independent assays to build a comprehensive and compelling body of evidence.[23]

For a novel pyrazole-based compound, a logical progression might be:

  • Confirm direct binding and quantify potency on the purified protein using biophysical methods (e.g., Fluorescence Polarization, Surface Plasmon Resonance).[8][24]

  • Utilize a high-throughput cellular assay like NanoBRET® to rapidly determine intracellular potency and rank a series of analogs.[11]

  • Confirm engagement of the endogenous target in a label-free manner using CETSA , which provides strong evidence of interaction in a physiological context.[12][23]

  • When necessary, employ Chemical Proteomics to definitively confirm the primary target and uncover potential off-targets that could explain unexpected phenotypes or toxicity.[7][18]

By thoughtfully selecting and combining these powerful techniques, researchers can generate high-quality, actionable data. This ensures that the most promising pyrazole-based compounds are advanced with a clear understanding of their mechanism of action, significantly increasing the probability of success in the complex and challenging endeavor of drug development.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The journey from a promising molecule to a safe and effective drug is paved with rigorous characterization, chief among which is the assessment of its selectivity. Cross-reactivity, the unintended interaction of a drug candidate with targets other than the intended one, can lead to unforeseen side effects, toxicity, or even a complete derailment of a development program. For kinase inhibitors, a class of drugs that has revolutionized oncology and immunology, off-target effects are a primary concern due to the high degree of structural conservation across the human kinome.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide , a representative pyrazole-based scaffold, against a panel of well-characterized kinase inhibitors with similar structural motifs. By delving into the methodologies and presenting comparative data, we aim to equip researchers with the knowledge to design and interpret comprehensive selectivity profiling studies. Our narrative is grounded in the principles of scientific integrity, explaining the "why" behind experimental choices and ensuring that the described protocols are robust and self-validating.

The Compounds: A Comparative Cohort

To contextualize the selectivity profile of our topic compound, we have selected three well-characterized kinase inhibitors that share the pyrazole or a bioisosteric carboxamide moiety.

Compound NameStructurePrimary Target(s)Therapeutic Area
This compound (Hypothetical) Kinase (Hypothetical)-
Ruxolitinib JAK1, JAK2[1][2][3]Myelofibrosis, Polycythemia Vera[1][3]
Barasertib (AZD1152) Aurora B Kinase[4][5][6]Oncology[5][6]
Afuresertib (GSK2110183) AKT1, AKT2, AKT3[7][8][9][10]Oncology[10]

Part 1: Kinase Selectivity Profiling - Unveiling the Kinome Interaction Map

The human genome encodes over 500 kinases, many of which share a conserved ATP-binding pocket.[11] Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase may inadvertently inhibit others. Broad kinase panel screening is therefore essential to understand a compound's selectivity and predict potential off-target liabilities.[12]

Comparative Kinase Inhibition Data

The following table presents a comparative analysis of our topic compound against the selected alternatives. The data for Ruxolitinib, Barasertib, and Afuresertib is derived from published literature. The data for This compound is hypothetical and for illustrative purposes only , designed to showcase how a novel compound might be compared. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetThis compound (IC50, nM) (Hypothetical) Ruxolitinib (IC50, nM) Barasertib (AZD1152-HQPA) (IC50, nM) Afuresertib (Ki, nM)
JAK1 5003.3[1]>10,000-
JAK2 3502.8[1]>10,000-
JAK3 >10,000428[1]>10,000-
TYK2 >10,00019[1]>10,000-
Aurora A >10,000-1368[5]-
Aurora B 800-0.37[5]-
AKT1 1200--0.08[7][8][10]
AKT2 2500--2[7][8][10]
AKT3 2800--2.6[7][8][10]
SRC 950>1000--
ABL1 >5000>1000--
CDK2 >10,000->10,000-

Interpretation of the Data:

  • Ruxolitinib demonstrates potent and selective inhibition of JAK1 and JAK2, with significantly weaker activity against other kinases.[1][2]

  • Barasertib's active metabolite, AZD1152-HQPA, is a highly potent and selective inhibitor of Aurora B kinase, with over 3000-fold selectivity against Aurora A.[4][5][6]

  • Afuresertib is a pan-Akt inhibitor, showing potent inhibition of all three Akt isoforms.[7][8][10]

  • Our hypothetical data for this compound suggests moderate, non-selective inhibition of JAK1 and JAK2, with some activity against Aurora B and SRC, indicating a need for further optimization to improve selectivity.

Experimental Workflow: Kinase Profiling

A robust and reproducible assay is critical for generating high-quality selectivity data. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction Kinase Reaction Incubation (Kinase + Substrate + ATP + Compound) compound_prep->reaction kinase_prep Kinase & Substrate Preparation kinase_prep->reaction reagent_prep ADP-Glo™ Reagent & Kinase Detection Reagent Preparation terminate Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reagent_prep->terminate detect ADP to ATP Conversion & Luminescence Generation (Add Kinase Detection Reagent) reagent_prep->detect reaction->terminate terminate->detect readout Measure Luminescence (Plate Reader) detect->readout calculation Calculate % Inhibition readout->calculation ic50 Generate Dose-Response Curves & Determine IC50 calculation->ic50

Figure 1: Experimental workflow for kinase profiling using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a generalized procedure for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Kinase of interest and its specific substrate

  • Kinase reaction buffer

  • ATP

  • Test compound (this compound and comparators)

  • ADP-Glo™ Kinase Assay Kit (Promega)[13]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations in the assay.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase and substrate solution to each well.

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

  • ADP Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescence reaction.[14]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The JAK-STAT Pathway

To understand the biological consequence of kinase inhibition, it is crucial to consider the signaling pathway in which the target kinase operates. For example, Ruxolitinib targets JAK1 and JAK2, key components of the JAK-STAT pathway, which is critical for cytokine signaling.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Dimerization & JAK Activation stat STAT receptor->stat 4. STAT Recruitment & Phosphorylation jak->receptor 3. Receptor Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 5. Dimerization nucleus Nucleus stat_dimer->nucleus 6. Nuclear Translocation gene Gene Transcription nucleus->gene 7. Gene Expression ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition

Figure 2: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.

Part 2: Beyond the Kinome - Assessing Non-Kinase Off-Target Effects

A comprehensive cross-reactivity profile extends beyond the kinome. The pyrazole scaffold is present in molecules that interact with other target classes. Therefore, it is prudent to assess the potential for non-kinase off-target interactions.

Carbonic Anhydrase Inhibition

Several studies have reported that pyrazole-containing compounds can act as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[16][17][18][19][20] Inhibition of certain CA isoforms can lead to undesired side effects.

Cytochrome P450 (CYP) Inhibition

The pyrazole nucleus can also interact with cytochrome P450 enzymes, which are crucial for drug metabolism.[21][22][23][24] Inhibition of CYP enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.

Comparative Off-Target Profile
Off-Target ClassRationale for ScreeningRecommended Assay
Carbonic Anhydrases (e.g., CA I, II, IX, XII) The pyrazole scaffold is a known pharmacophore for CA inhibitors.[16][19]Enzyme inhibition assay measuring the esterase activity of purified CA isoforms.
Cytochrome P450s (e.g., CYP3A4, 2D6, 2C9) Pyrazole rings can coordinate with the heme iron of CYP enzymes, leading to inhibition.[22][24]Fluorometric or luminescence-based assays using specific substrates for individual CYP isoforms.

Experimental Approach for Off-Target Screening:

A tiered approach is recommended. Initial single-point screens at a high concentration (e.g., 10 µM) against a panel of relevant off-targets can identify potential liabilities. Any significant activity ("hits") should then be followed up with multi-point dose-response experiments to determine the potency (IC50 or Ki) of the interaction.

Conclusion: A Holistic View of Selectivity

This guide has provided a framework for the comprehensive cross-reactivity profiling of this compound, using a comparative approach with established kinase inhibitors. We have underscored the importance of not only broad kinome screening but also the assessment of potential non-kinase off-targets. The provided experimental protocols and workflows serve as a practical starting point for researchers.

Ultimately, a thorough understanding of a compound's selectivity profile is paramount for making informed decisions in the drug discovery process. By embracing a holistic and data-driven approach to cross-reactivity profiling, we can enhance the likelihood of developing safer and more effective medicines.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness and ADMET Properties of Pyrazole-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole-carboxamide scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3] Its versatility and synthetic tractability have led to its incorporation into drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[4][5][6] However, the journey from a promising hit compound to a clinically viable drug is fraught with challenges, many of which are related to the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A compound's ultimate success is intrinsically linked to its "drug-likeness," a qualitative concept that balances efficacy with favorable pharmacokinetic and safety properties.[7][8]

This guide provides a comprehensive framework for assessing the drug-likeness and ADMET properties of novel pyrazole-carboxamide derivatives. We will delve into the foundational principles of in silico, in vitro, and physicochemical evaluations, offering not just protocols but the strategic rationale behind their application in a drug discovery program.

The Crucial First Pass: In Silico Profiling and Physicochemical Properties

Before embarking on resource-intensive in vitro assays, a thorough in silico and physicochemical assessment can provide invaluable early insights, guiding synthetic efforts and prioritizing compounds. This "fail early, fail cheap" paradigm is a cornerstone of efficient drug discovery.[9]

Foundational Drug-Likeness: Lipinski's Rule of Five

A primary and indispensable tool in early drug discovery is Lipinski's Rule of Five.[7][10][11] This rule of thumb, formulated by Christopher A. Lipinski, is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[7][11] While not a rigid set of laws, it provides a critical framework for designing compounds with a higher probability of good oral bioavailability.[12]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW) < 500 Da: Smaller molecules are generally more readily absorbed.[11][13]

  • LogP (octanol-water partition coefficient) < 5: This measures the lipophilicity of a compound. Excessively lipophilic compounds can have poor aqueous solubility and be more susceptible to metabolic breakdown.[11][13]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[11]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[11]

A compound is more likely to have poor absorption or permeation if it violates more than one of these rules.[10] Numerous open-access in silico tools are available to calculate these properties for novel pyrazole-carboxamide analogs, providing a rapid first assessment.[14][15][16]

Beyond Lipinski: Other Key Physicochemical Descriptors

While Lipinski's rules are a valuable starting point, a more nuanced understanding of a compound's properties is necessary. Additional physicochemical parameters that should be assessed include:

  • Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and, therefore, bioavailability. Generally, a TPSA of ≤140 Ų is considered favorable for good oral bioavailability.

  • Aqueous Solubility: Adequate solubility is critical for absorption. Poor solubility can be a major hurdle for oral drug development.

These parameters, in conjunction with Lipinski's rules, provide a multi-faceted view of a compound's potential drug-likeness.

The Workflow for ADMET Assessment

The assessment of ADMET properties is a multi-step process that integrates computational and experimental approaches. The following diagram illustrates a typical workflow:

ADMET_Workflow InSilico Virtual Compound Library (Pyrazole-Carboxamides) Lipinski Lipinski's Rule of Five & Physicochemical Properties InSilico->Lipinski Calculate ADMET_Prediction In Silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Lipinski->ADMET_Prediction Filter & Prioritize Solubility Aqueous Solubility Assay ADMET_Prediction->Solubility Permeability PAMPA / Caco-2 Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Toxicity Cytotoxicity Assays Metabolism->Toxicity SAR_SPR Structure-Activity/Property Relationship Analysis Toxicity->SAR_SPR Generate Data Lead_Optimization Lead Optimization SAR_SPR->Lead_Optimization

Caption: A typical workflow for assessing ADMET properties of drug candidates.

Core In Vitro ADMET Assays: Experimental Protocols and Rationale

In vitro assays are essential for validating in silico predictions and providing quantitative data on a compound's behavior.[17][18][19] Here, we detail the protocols for three fundamental ADMET assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput, cell-free method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[20][21] It provides a rapid and cost-effective way to assess a compound's permeability early in the discovery process.[22] The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[20]

Experimental Protocol:

  • Prepare the Membrane: A 1% solution of lecithin in dodecane is prepared and sonicated until fully mixed.[22] 5 µL of this solution is then dispensed onto the membrane of a donor plate.[22]

  • Prepare Solutions: The test pyrazole-carboxamide is diluted to a final concentration of 1-10 µM in a buffer solution (e.g., 1X PBS, pH 7.4) containing 5% DMSO.[22][23] The acceptor plate wells are filled with 300 µL of the same buffer.[22]

  • Assay Assembly and Incubation: 150-200 µL of the test compound solution is added to the donor plate wells.[21][22] The donor plate is then placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for 10-20 hours.[22]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified, typically by LC-MS/MS or UV-Vis spectroscopy.[21] The effective permeability (Pe) is then calculated.

Microsomal Stability Assay

Rationale: This assay evaluates the metabolic stability of a compound when exposed to liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[24][25] The liver is the primary site of drug metabolism, and this assay provides an early indication of a compound's metabolic clearance rate.[25] A high clearance rate can lead to poor oral bioavailability and a short duration of action.

Experimental Protocol:

  • Prepare Reagents: Liver microsomes (human or from other species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[24][26] An NADPH regenerating system is also prepared.[24]

  • Incubation: The test pyrazole-carboxamide (typically at 1 µM) is incubated with the liver microsomes and the NADPH regenerating system at 37°C.[26][27]

  • Time Points and Reaction Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[24][25] The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[24][26]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[26]

  • Data Interpretation: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[26]

Cytotoxicity Assays

Rationale: Cytotoxicity assays are crucial for assessing the potential of a compound to cause cell damage or death.[28][29] Early identification of cytotoxicity is vital to avoid progressing compounds that are likely to have safety liabilities.[30][31] There are various types of cytotoxicity assays, each measuring different cellular endpoints.[32] A common and straightforward method is the lactate dehydrogenase (LDH) release assay.

Experimental Protocol (LDH Assay):

  • Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity) is cultured in a 96-well plate until confluent.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole-carboxamide derivative and incubated for a specific period (e.g., 24 hours).

  • LDH Measurement: After incubation, a sample of the cell culture medium is collected. The amount of LDH released from damaged cells into the medium is quantified using a commercially available LDH assay kit, which typically involves a colorimetric or fluorescent readout.[28][30]

  • Data Analysis: The amount of LDH release is proportional to the number of dead cells. The results are often expressed as a percentage of the positive control (cells treated with a known cytotoxic agent).

Comparative Data Analysis: Pyrazole-Carboxamides vs. Alternatives

To provide context for the ADMET properties of a novel pyrazole-carboxamide series, it is beneficial to compare them to established drugs or other relevant compound classes. The following table provides a hypothetical comparison of a new pyrazole-carboxamide series with a known kinase inhibitor.

PropertyPyrazole-Carboxamide Series (Example)Known Kinase Inhibitor (Comparator)Desired Range
Molecular Weight (Da) 450 - 550480< 500
cLogP 3.5 - 4.84.2< 5
HBD 1 - 22≤ 5
HBA 5 - 76≤ 10
TPSA (Ų) 80 - 11095< 140
Aqueous Solubility (µM) 10 - 5025> 10
PAMPA Permeability (10⁻⁶ cm/s) 5 - 1510> 1
Microsomal Half-life (min) > 6045> 30
Cytotoxicity (CC₅₀, µM) > 50> 50> 10x EC₅₀

This comparative analysis helps to benchmark the performance of the new series and identify areas for optimization. For instance, if the pyrazole-carboxamides show lower permeability than the comparator, medicinal chemists can focus on structural modifications to improve this property.

Structure-Property Relationships: The Key to Optimization

The data generated from these assays are not merely endpoints but rather tools to understand the structure-activity relationship (SAR) and structure-property relationship (SPR). By systematically modifying the pyrazole-carboxamide scaffold and observing the impact on ADMET properties, researchers can build a comprehensive understanding of how different chemical functionalities influence drug-likeness.

SPR_Concept cluster_structure Chemical Structure cluster_properties ADMET Properties Scaffold Pyrazole-Carboxamide Scaffold R1 R1 Group Scaffold->R1 R2 R2 Group Scaffold->R2 R3 R3 Group Scaffold->R3 Toxicity Toxicity Scaffold->Toxicity Can Impact Solubility Solubility R1->Solubility Influences Permeability Permeability R2->Permeability Affects Metabolism Metabolism R3->Metabolism Modulates

Caption: Interplay between chemical structure and ADMET properties.

For example, adding a polar group to a specific position on the pyrazole ring might increase solubility but decrease permeability. Conversely, a lipophilic substituent might improve permeability but also increase metabolic liability. This iterative process of design, synthesis, and testing is the engine of lead optimization.

Conclusion

The assessment of drug-likeness and ADMET properties is a critical and integrated component of modern drug discovery. For the promising class of pyrazole-carboxamides, a systematic approach that combines in silico predictions with robust in vitro assays is essential for success. By understanding the principles behind these assessments and applying them strategically, researchers can navigate the complexities of drug development and increase the likelihood of bringing safe and effective new medicines to patients.

References

A Comparative Guide to Molecular Docking of Pyrazole Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structural features. Derivatives built upon this scaffold have demonstrated a broad spectrum of biological activities, establishing them as potent agents in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] The five-membered heterocyclic pyrazole ring, coupled with a carboxamide linker, provides a rigid and tunable framework for establishing specific, high-affinity interactions with biological targets. This structural blueprint has been successfully exploited to develop inhibitors for a wide range of protein classes.

Molecular docking, a powerful computational technique, has become indispensable in the rational design and optimization of these derivatives.[4] By predicting the preferred orientation and binding affinity of a ligand within the active site of a target protein, docking studies provide critical insights that guide synthetic efforts, reduce costs, and accelerate the drug discovery pipeline. This guide offers a comparative analysis of molecular docking applications for pyrazole carboxamide derivatives, synthesizes field-proven protocols, and presents experimental data to inform future research.

Comparative Analysis of Docking Applications: Targets and Methodologies

The efficacy of pyrazole carboxamide derivatives stems from their ability to target a wide array of proteins. Molecular docking has been instrumental in elucidating the binding modes responsible for their activity against these targets.

Key Protein Targets and Rationale

The literature reveals several major classes of proteins successfully targeted by pyrazole carboxamide derivatives:

  • Protein Kinases: This is the most prominent target class. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[5] Pyrazole carboxamides have been extensively studied as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora A, Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and various serine/threonine kinases like BRAF and AKT.[2][3][5][6] The pyrazole core often acts as a hinge-binding motif, a critical interaction for kinase inhibition.

  • Metabolic and Signaling Enzymes: Beyond kinases, these derivatives have shown potent inhibition of other crucial enzymes. Examples include Succinate Dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain making it a target for fungicides, and Carbonic Anhydrases (CAs), involved in pH regulation and various physiological processes.[7][8] In neurodegenerative disease research, they have been designed as dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE) for potential Alzheimer's treatment.[9][10]

  • DNA: Some pyrazole derivatives have been shown to interact directly with DNA, typically binding to the minor groove.[11] This interaction can be an alternative or off-target mechanism contributing to their anticancer effects.

Methodology Comparison: Software and Performance

The choice of docking software and algorithm can significantly influence the outcome of a study. Different programs utilize distinct search algorithms and scoring functions to predict binding poses and affinities.

  • AutoDock: Widely used in academic research, AutoDock (including AutoDock Vina) employs a Lamarckian genetic algorithm for its conformational search.[2] It is valued for its accuracy and open-source availability.

  • Molecular Operating Environment (MOE®): A comprehensive commercial package that offers multiple docking algorithms and scoring functions. It is frequently used for its integrated environment that supports the entire drug design workflow, from sequence alignment to ligand interaction analysis.[5]

  • Discovery Studio: Another commercial suite that provides a range of computational tools, including docking protocols. It is often used for its robust force fields like CHARMM and its advanced visualization capabilities.[12]

The ultimate validation of a docking protocol lies in its ability to reproduce the binding mode of a known co-crystallized ligand and, subsequently, its correlation with experimental bioactivity data.

Data Summary: Docking Performance of Pyrazole Carboxamide Derivatives

The following table summarizes key findings from various molecular docking studies, providing a comparative overview of their performance against different biological targets.

Pyrazole Carboxamide Derivative ClassProtein Target (PDB ID)Docking SoftwareKey Outcome (Binding Energy/Score or IC₅₀)Key Interacting ResiduesReference
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesAurora-A Kinase(Not Specified)IC₅₀ = 0.16 µM (for compound 10e)(Binding model established for further study)[3]
Pyrazole-linked pyrazolinesEGFR Tyrosine Kinase(Not Specified)IC₅₀ = 1.66 µM (for compound 6h)Binds to the hinge region, similar to gefitinib[6]
1H-pyrazole derivativesCDK2 (PDB: 2VTO)AutoDock 4.2Binding Energy = -10.35 kJ/mol (for compound 2b)(Reasonable hydrogen bonds within the binding pocket)[2]
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamidesAcetylcholinesterase (AChE)Discovery Studio 2.5(Interaction model proposed)Trp 279 (H-bond), Trp 84 (π-π interaction)[12]
Pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrase I/II(Not Specified)Kᵢ values in the low nanomolar range for hCA II(MD simulations confirmed stable binding)[8]
Branched alkyl ether pyrazole-carboxamidesSuccinate Dehydrogenase (SDH) (PDB: 2FBW)AutoDock Vina(Identified as potential SDH inhibitors)(Interaction with the ubiquinone binding site)[7]

Experimental Protocol: A Validated Molecular Docking Workflow

This section provides a detailed, step-by-step methodology for a typical docking study of a pyrazole carboxamide derivative against a protein kinase, a common application. This protocol is designed to be self-validating by incorporating a re-docking step.

Step 1: Receptor Preparation
  • Obtain Crystal Structure: Download the 3D structure of the target kinase, preferably with a co-crystallized inhibitor, from the Protein Data Bank (PDB). For this example, let's use Aurora-A kinase.

  • Initial Cleanup: Load the PDB file into a molecular modeling package (e.g., MOE, Discovery Studio, or PyMOL with AutoDock Tools). Remove all water molecules and any non-essential co-factors or ions.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically absent in PDB files. Assign partial charges using a standard force field (e.g., AMBER, CHARMM). This step is crucial for accurately calculating electrostatic interactions.

  • Define the Binding Site: Identify the active site. The most reliable method is to define it based on the position of the co-crystallized ligand. Create a grid box that encompasses this entire site with a margin of 4-5 Å in each dimension.

  • Extract Co-crystallized Ligand: Save the original inhibitor from the PDB file as a separate file. This will be used for protocol validation.

Step 2: Ligand Preparation
  • Generate 3D Structure: Draw the 2D structure of your novel pyrazole carboxamide derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This process refines the geometry to a low-energy, stable conformation.

  • Assign Charges: As with the receptor, assign partial charges to the ligand atoms.

Step 3: Protocol Validation (Re-docking)
  • Dock the Co-crystallized Ligand: Using the prepared receptor and the extracted co-crystallized ligand, run the docking simulation.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A validated protocol should yield an RMSD value of < 2.0 Å , indicating that the docking software and parameters can accurately reproduce the known binding mode.

Step 4: Docking of Novel Derivatives
  • Execute Docking: Once the protocol is validated, dock your prepared pyrazole carboxamide derivatives into the defined active site using the same parameters. Most docking algorithms, like the genetic algorithm in AutoDock, perform multiple independent runs to ensure a thorough search of the conformational space.[2]

  • Analyze Results: Evaluate the resulting poses based on two primary criteria:

    • Scoring Function: Rank the poses by their predicted binding energy or score. Lower energy values typically indicate higher predicted affinity.

    • Binding Interactions: Visually inspect the top-ranked poses. Look for key interactions known to be important for the target class (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions, π-π stacking). The plausibility of these interactions provides a qualitative check on the docking result.

Visualizing the Process and Interactions

Diagrams are essential for conceptualizing complex computational workflows and molecular interactions.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Production Phase cluster_out Output PDB 1. Obtain Protein Structure (PDB) PrepReceptor 3. Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Redock 5. Re-dock Co-crystallized Ligand PDB->Redock Co-crystal Ligand Ligand2D 2. Design Ligand (2D Structure) PrepLigand 4. Prepare Ligand (3D Conversion, Minimize Energy) Ligand2D->PrepLigand PrepReceptor->Redock DockNew 7. Dock Novel Derivatives PrepLigand->DockNew RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->DockNew Protocol Validated Analyze 8. Analyze Poses & Scores DockNew->Analyze Result Binding Mode Hypothesis Prioritized Hit List Analyze->Result

Caption: A typical workflow for molecular docking studies.

G cluster_protein Kinase ATP Binding Site cluster_ligand Pyrazole Carboxamide Ligand HINGE Hinge Region (e.g., Met) GATEKEEPER Gatekeeper Residue (e.g., Thr) HYDROPHOBIC Hydrophobic Pocket (e.g., Leu, Val) PYRAZOLE Pyrazole Ring PYRAZOLE->HINGE H-Bond PYRAZOLE->GATEKEEPER Steric Clash Check CARBOXAMIDE Carboxamide Linker CARBOXAMIDE->HINGE H-Bond SUBSTITUENT R-Group SUBSTITUENT->HYDROPHOBIC Hydrophobic Int.

References

A Comparative Guide to the Efficacy of Pyrazole Hybrids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and cancer researchers, the pyrazole scaffold represents a privileged structure in modern oncology. Its inherent versatility allows for the creation of diverse hybrid molecules that can potently and selectively target key pathways driving tumorigenesis. This guide provides an in-depth, objective comparison of the preclinical efficacy of various pyrazole hybrids, supported by experimental data and detailed methodologies, to inform and accelerate the development of next-generation cancer therapeutics.

Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic and steric properties make it an ideal backbone for designing inhibitors that can fit into the ATP-binding pockets of various kinases, disrupt protein-protein interactions, or interfere with DNA replication.[2] By hybridizing the pyrazole core with other pharmacologically active moieties (e.g., chalcones, thiazoles, quinolines), medicinal chemists have developed compounds with enhanced potency, improved selectivity, and novel mechanisms of action.[3]

Several pyrazole hybrids have already made a significant clinical impact, including:

  • Crizotinib (Pyrazole-Pyridine Hybrid): An inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer (NSCLC).[4]

  • Ruxolitinib (Pyrazole-Pyrrolo[2,3-d]pyrimidine Hybrid): A JAK1/2 inhibitor for the treatment of myelofibrosis.[5]

  • Erdafitinib (Pyrazole-Quinoxaline Hybrid): An FGFR kinase inhibitor for urothelial carcinoma.[4]

This guide will delve into the comparative preclinical data of emerging pyrazole hybrids, focusing on their in vitro cytotoxicity, in vivo antitumor activity, and the molecular mechanisms that underpin their therapeutic potential.

Comparative In Vitro Efficacy of Pyrazole Hybrids

The initial screening of novel anticancer agents relies heavily on in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50). The following tables summarize the in vitro efficacy of representative pyrazole hybrids against a panel of human cancer cell lines.

Pyrazole-Chalcone Hybrids

Chalcones are open-chain flavonoids with well-documented anticancer properties. Hybridizing them with pyrazoles has yielded compounds with potent cytotoxic effects.[6]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
PY7 A549 (Lung)6.45Doxorubicin-[7]
MS8 OSCC linesPotent--[6]
Hybrid 4 PaCa-2 (Pancreatic)13.0Doxorubicin28.3[8]
Hybrid 5 PaCa-2 (Pancreatic)31.5Doxorubicin28.3[8]
Hybrid 7 PaCa-2 (Pancreatic)24.9Doxorubicin28.3[8]
Pyrazole-Thiazole and Pyrazole-Thiadiazole Hybrids

Thiazole and thiadiazole moieties are known to enhance the anticancer activity of various compounds. Their inclusion in pyrazole hybrids has led to potent inhibitors of key oncogenic pathways.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Hybrid 25 PaCa-2 (Pancreatic)5.5Doxorubicin28.3[8]
Hybrid 25 PC3 (Prostate)11.8--[8]
Compound 10b MCF-7 (Breast)Significant--[9]
Compound 10c MCF-7 (Breast)Significant--[9]
Pyrazole-Quinoline Hybrids

Quinoline-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer effects.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Tospyrquin HT29 (Colon)~20% growth diminishment at 2.5-15 µM--[10]

Expert Analysis: The data indicates that the hybridization of the pyrazole core with different heterocyclic systems can significantly influence anticancer potency and selectivity. For instance, the pyrazole-thiadiazole hybrid 25 shows superior activity against pancreatic cancer cells compared to the pyrazole-chalcone hybrids and the standard drug doxorubicin.[8] This highlights the importance of the hybridizing partner in determining the overall efficacy of the molecule. The choice of the hybrid moiety should be guided by the specific cancer type and the molecular target being pursued.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyrazole hybrids are mediated through their interaction with a variety of molecular targets. This section will explore the key signaling pathways and cellular processes modulated by these compounds.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical drivers of tumor growth, proliferation, and angiogenesis.[11] Many pyrazole hybrids have been designed as potent inhibitors of these kinases.[12]

The inhibition of EGFR and its downstream effectors, such as Akt and ERK, can lead to cell cycle arrest and apoptosis.[13]

EGFR_VEGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->PI3K Pyrazole Pyrazole Hybrid Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis_Pathway Pyrazole Pyrazole Hybrid Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (MTT, etc.) Apoptosis Apoptosis Assays (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action (Western Blot, Kinase Assays) CellCycle->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Lead Candidate Selection TGI Tumor Growth Inhibition Xenograft->TGI Toxicity Toxicity Assessment TGI->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Toxicity->PKPD

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide, a compound of interest in contemporary research. Our focus extends beyond mere procedural instructions to elucidate the rationale behind each safety measure, ensuring a culture of informed caution and scientific integrity within your laboratory.

Hazard Assessment and Risk Mitigation

The primary hazards associated with compounds analogous to this compound include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Acute Inhalation Toxicity: Harmful if inhaled.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Given these potential risks, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale for Use
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, preventing serious eye irritation.[1] A face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact and subsequent irritation.[1] Ensure gloves are inspected for integrity before each use.
Body Protection A lab coat or chemical-resistant apronShields the body from accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filterEssential for minimizing the inhalation of dust or aerosols, particularly when handling the solid compound or preparing solutions.[1]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Handling this compound start Assess Task weighing Weighing Solid start->weighing solution Preparing Solution start->solution handling_solution Handling Dilute Solution start->handling_solution spill Spill Cleanup start->spill ppe_level Minimum PPE: - Safety Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - NIOSH-approved Respirator weighing->ppe_level solution->ppe_level handling_solution->ppe_level spill->ppe_level

Caption: Workflow for determining the necessary PPE for handling this compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes risk and ensures compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, safety goggles, face shield, and finally, gloves.

  • Weighing and Aliquoting: Conduct all handling of the solid compound within a certified chemical fume hood to control airborne particulates.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use: Keep all containers of the compound sealed when not in use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield, goggles, lab coat, and respirator. Wash hands thoroughly with soap and water after handling.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Diagram: Emergency Response Decision Tree

This diagram outlines the critical steps to take in an emergency.

Emergency_Response cluster_1 Emergency Response Protocol start Exposure or Spill Occurs exposure_type Type of Incident? start->exposure_type spill_size Spill Size? exposure_type->spill_size Spill eye_contact Flush Eyes for 15 min Seek Medical Attention exposure_type->eye_contact Eye Contact skin_contact Wash Skin for 15 min Seek Medical Attention exposure_type->skin_contact Skin Contact inhalation Move to Fresh Air Seek Medical Attention exposure_type->inhalation Inhalation minor_spill Use Spill Kit Collect Waste spill_size->minor_spill Minor major_spill Evacuate Area Contact EHS spill_size->major_spill Major

Caption: Decision tree for responding to emergencies involving this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental stewardship. As a brominated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[4] This includes any contaminated materials such as weighing paper or pipette tips.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for halogenated organic waste.[4] Do not mix with other non-halogenated waste streams.

  • Contaminated PPE: Used gloves and other disposable PPE that have come into contact with the compound should be placed in a designated hazardous waste container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4] Never dispose of this chemical down the drain.[4]

By adhering to these comprehensive guidelines, you can foster a safe and responsible research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.